Physical and chemical properties of 2,4-dibromo-1,3,5-trimethoxybenzene
Technical Whitepaper: Physicochemical Profiling and Synthetic Dynamics of 2,4-Dibromo-1,3,5-trimethoxybenzene Executive Summary In the fields of advanced catalysis, environmental analytical chemistry, and synthetic metho...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Dynamics of 2,4-Dibromo-1,3,5-trimethoxybenzene
Executive Summary
In the fields of advanced catalysis, environmental analytical chemistry, and synthetic methodology, 2,4-dibromo-1,3,5-trimethoxybenzene serves as a critical model substrate and reference standard. As a highly substituted aromatic compound, its unique steric and electronic properties provide invaluable insights into the limits of electrophilic aromatic substitution. This whitepaper provides an in-depth technical analysis of its physicochemical profile, the mechanistic causality behind its synthesis, and its functional applications in modern chemical research.
Physicochemical Profile & Quantitative Data
To ensure precise stoichiometric calculations and regulatory compliance during experimental design, the core quantitative properties of 2,4-dibromo-1,3,5-trimethoxybenzene are summarized below.
Property
Value
Analytical Significance
CAS Registry Number
5876-90-4
Unique identifier for regulatory and sourcing compliance[1].
Molecular Formula
C9H10Br2O3
Confirms the addition of two heavy halogen atoms to the parent ring[1].
Molecular Weight
325.98 g/mol
Utilized for precise stoichiometric calculations in catalytic assays[1].
Physical State
White solid / crystals
Facilitates visual confirmation of successful purification via recrystallization[2].
1H NMR (400 MHz, CDCl3)
δ 6.35 (s, 1H), 3.91 (s, 6H), 3.87 (s, 3H)
Spectroscopically validates the symmetry-breaking 2,4-substitution pattern[2].
Structural and Electronic Dynamics (Mechanistic Insights)
As a Senior Application Scientist, I frequently leverage this compound to demonstrate how physical crowding can override intrinsic electronic activation. The parent molecule, 1,3,5-trimethoxybenzene (TMB), is highly activated toward electrophilic attack due to the strong +M (mesomeric) effect of its three methoxy groups. However, the dibrominated product exhibits a surprisingly low reactivity toward further halogenation (e.g., tribromination)[3].
This phenomenon is rooted in a profound steric-electronic interplay. The van der Waals radii of the massive bromine atoms at the C-2 and C-4 positions create severe physical crowding around the C-3 methoxy group[3]. To minimize this steric strain, the C-3 methoxy carbon is forced to rotate out of the aromatic ring plane, adopting a perpendicular (orthogonal) orientation[3].
This conformational shift has a catastrophic effect on the molecule's electronic activation. The orthogonal rotation breaks the parallel alignment of the oxygen's p-orbitals with the aromatic π-system, effectively decoupling the oxygen's lone electron pairs from the ring[3]. Without this mesomeric electron donation, the electron density at the remaining ortho and para carbons is drastically reduced, creating a high kinetic barrier that prevents the addition of a third bromine atom under standard conditions[3].
Logical relationship of steric hindrance and electronic deactivation in the dibrominated TMB ring.
Self-Validating Synthesis Protocol
I approach the synthesis of 2,4-dibromo-1,3,5-trimethoxybenzene not merely as a sequence of chemical additions, but as a self-validating kinetic system. Every step is designed with built-in feedback mechanisms to ensure trustworthiness and reproducibility.
Step-by-Step Methodology:
Preparation: Dissolve 1,3,5-trimethoxybenzene (500 mg, 2.97 mmol, 1.00 eq.) in 10 mL of anhydrous dichloromethane (CH2Cl2) in a 50 mL flask equipped with a magnetic stir bar[4].
Causality: CH2Cl2 is chosen because it is an aprotic solvent that provides excellent solubility for the highly electron-rich starting material while remaining completely inert to bromine[4].
Electrophile Addition: Prepare a solution of bromine (1.43 g, 8.92 mmol, 3.00 eq.) in 10 mL of CH2Cl2. Add this solution dropwise to the TMB solution over the course of one hour at room temperature (25 °C)[4].
Self-Validation: The system offers an intrinsic, real-time visual validation. The orange/red color of the bromine solution rapidly fades within 5–10 seconds of each drop[4]. This immediate decolorization confirms that the electrophilic aromatic substitution is proceeding rapidly. If the color persists, it indicates an accumulation of unreacted bromine, signaling a stalled reaction.
Isolation: After complete addition, stir the reaction mixture until completion, then evaporate the solvent under reduced pressure to yield the crude product[4].
Purification: Purify the crude solid via recrystallization from absolute ethanol[4].
Causality: Recrystallization leverages differential solubility to effectively separate the target dibromo compound from any trace monobromo impurities or unreacted starting material.
Analytical Validation: Validate the final white crystals using GC-MS and 1H NMR spectroscopy.
Self-Validation: The integration of a single aromatic proton at δ 6.35 ppm, alongside two distinct methoxy environments (6H at 3.91 ppm and 3H at 3.87 ppm), mathematically confirms the symmetry-breaking substitution pattern of the 2,4-dibromo derivative, ensuring a purity of >98%[2].
Experimental workflow for the synthesis and validation of 2,4-dibromo-1,3,5-trimethoxybenzene.
Applications in Advanced Catalysis and Environmental Science
In environmental analytical chemistry, 1,3,5-trimethoxybenzene is increasingly utilized as a highly effective quencher for preserving redox-labile disinfection byproducts during water treatment analysis[4]. During this process, TMB reacts with residual free halogens to form halogenated derivatives. Here, 2,4-dibromo-1,3,5-trimethoxybenzene serves as a critical analytical reference standard. By quantifying this specific dibrominated product, researchers can accurately map the kinetics of bromine quenching and track the formation of harmful disinfection byproducts[4].
Furthermore, in the realm of advanced materials and catalysis, this compound is employed as a model substrate to evaluate the efficacy of novel biomimetic oxidation systems. For instance, studies investigating the catalytic turnover of vanadium-dependent haloperoxidases[2] or the aerobic oxyhalogenation capabilities of nanocrystalline ceria[5] utilize the controlled bromination of TMB. The predictable steric deactivation of the dibromo product makes it an ideal, stable endpoint marker for evaluating the regioselectivity and efficiency of these catalytic assays[5].
References
Title: 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts
Source: The Royal Society of Chemistry
URL: [Link]
Title: CAS Catalog: Semiochemical Compounds Arranged by CAS Numbers
Source: The Pherobase
URL: [Link]
Title: Bromophloroglucinols and their methyl ethers
Source: Canadian Science Publishing (Can. J. Chem.)
URL: [Link]
Title: Oxyhalogenation of Activated Arenes with Nanocrystalline Ceria
Source: ACS Catalysis
URL: [Link]
Title: Biokatalytische Halogenierung: Studien zu neuartigen Vanadium-abhängigen Haloperoxidasen und deren Anwendung
Source: Technical University of Munich (mediaTUM)
URL: [Link]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,4-dibromo-1,3,5-trimethoxybenzene
Abstract This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pathways of 2,4-dibromo-1,3,5-trimethoxybenzene. Designed for researchers, analytical scientis...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pathways of 2,4-dibromo-1,3,5-trimethoxybenzene. Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the characteristic fragmentation patterns essential for the structural confirmation and identification of this compound. We will explore the foundational principles governing its fragmentation, including the distinct isotopic signature of the dibrominated molecular ion, and propose detailed mechanistic pathways for the formation of key fragment ions. This guide synthesizes established fragmentation principles of halogenated aromatic compounds and methoxybenzenes to provide a predictive and logical framework for interpreting the mass spectrum of the title compound.
Introduction
2,4-dibromo-1,3,5-trimethoxybenzene is a substituted aromatic compound whose structural elucidation is critical in various chemical synthesis and material science applications.[1] Mass spectrometry, particularly with electron ionization (EI), is a cornerstone analytical technique for identifying such molecules by providing a unique "fingerprint" based on their fragmentation patterns.[2][3] The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses.[4]
The structure of 2,4-dibromo-1,3,5-trimethoxybenzene, featuring both electron-donating methoxy groups and electron-withdrawing, heavy bromine atoms, presents a unique case for fragmentation analysis. The methoxy groups provide a facile site for initial ionization and subsequent alpha-cleavage, while the carbon-bromine bonds represent weaker points susceptible to cleavage.[4][5] Understanding the interplay of these functional groups is paramount to deciphering the molecule's mass spectrum.
The Molecular Ion and Characteristic Bromine Isotopic Pattern
A hallmark of the mass spectrum of any bromine-containing compound is the distinctive isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[6] For a molecule containing two bromine atoms, such as 2,4-dibromo-1,3,5-trimethoxybenzene, this results in a characteristic triplet of peaks for the molecular ion (M⁺) and any bromine-containing fragments.
The molecular ion cluster will appear at:
M⁺: Containing two ⁷⁹Br isotopes.
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺: Containing two ⁸¹Br isotopes.
The theoretical relative intensity ratio of these peaks is approximately 1:2:1 , providing immediate evidence for the presence of two bromine atoms in the ion.
Proposed Fragmentation Pathways under Electron Ionization
Upon electron ionization (~70 eV), the 2,4-dibromo-1,3,5-trimethoxybenzene molecule (C₉H₁₀Br₂O₃) will form an energetically unstable molecular ion radical, [M]⁺•. The initial ionization is most likely to occur by removing a non-bonding electron from one of the oxygen atoms of the methoxy groups, as these are higher in energy than the aromatic π-electrons or σ-bond electrons.[4] From this molecular ion, several competing fragmentation pathways can be postulated.
Pathway A: Primary Loss of a Methyl Radical
The most common fragmentation pathway for anisole and its derivatives is the loss of a methyl radical (•CH₃) via alpha-cleavage.[7][8] This is a highly favored process because it results in a stable, resonance-stabilized oxonium ion.
[M]⁺• → [M - CH₃]⁺ + •CH₃
This primary fragmentation leads to a prominent ion cluster at m/z 311 (for the species containing one ⁷⁹Br and one ⁸¹Br). This ion serves as a key intermediate for a cascade of subsequent fragmentations, including the loss of carbon monoxide (CO) or a bromine radical.
Pathway B: Primary Loss of a Bromine Radical
Cleavage of the C-Br bond is another significant primary fragmentation pathway for halogenated aromatic compounds.[6][9][10] The C-Br bond is considerably weaker than the C-O or C-C bonds of the methoxy groups.
[M]⁺• → [M - Br]⁺ + •Br
This pathway results in an ion cluster around m/z 247 (loss of ⁷⁹Br) and m/z 245 (loss of ⁸¹Br), which will still contain one bromine atom and thus exhibit a 1:1 doublet pattern for [M-Br]⁺ and [M-Br+2]⁺.
Subsequent Fragmentation Cascades
The primary fragment ions generated in Pathways A and B are themselves subject to further fragmentation, leading to the rich pattern of ions observed in the full mass spectrum.
Loss of Carbon Monoxide (CO): A common fragmentation for phenolic-type ions is the expulsion of a neutral CO molecule (28 Da). This leads to the formation of a five-membered ring ion.
[M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO
This results in an ion cluster at m/z 283 (for the dibrominated species).
Loss of a Bromine Radical (•Br): The [M - CH₃]⁺ ion can subsequently lose a bromine radical.
[M - CH₃]⁺ → [M - CH₃ - Br]⁺ + •Br
This generates a monobrominated fragment ion cluster around m/z 232 .
The proposed primary fragmentation pathways are visualized in the diagram below.
Navigating the Vibrational Landscape: A Technical Guide to the Infrared Spectroscopy of 2,4-dibromo-1,3,5-trimethoxybenzene
For Immediate Release A Senior Application Scientist's In-Depth Analysis of the Core Vibrational Signatures for a Key Synthetic Intermediate In the realm of synthetic chemistry and materials science, a profound understan...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Senior Application Scientist's In-Depth Analysis of the Core Vibrational Signatures for a Key Synthetic Intermediate
In the realm of synthetic chemistry and materials science, a profound understanding of a molecule's structural characteristics is paramount for predicting its reactivity, confirming its identity, and ensuring its purity. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, providing a unique vibrational fingerprint of a molecule's functional groups. This technical guide offers a comprehensive exploration of the characteristic IR absorption bands for 2,4-dibromo-1,3,5-trimethoxybenzene, a vital intermediate in various synthetic pathways. By dissecting the contributions of its aromatic core, methoxy substituents, and bromine atoms, we can construct a detailed and predictive spectral map to aid researchers in their analytical endeavors.
The Vibrational Symphony of a Substituted Benzene
The IR spectrum of 2,4-dibromo-1,3,5-trimethoxybenzene is a rich tapestry of absorptions arising from the stretching and bending vibrations of its constituent bonds. The molecule's symmetry and the electronic effects of its substituents—the electron-donating methoxy groups and the electron-withdrawing, heavy bromine atoms—all play a crucial role in defining the precise frequencies and intensities of these bands. Our analysis will systematically deconstruct the spectrum into the contributions from the aromatic ring, the methoxy groups, and the carbon-bromine bonds.
Aromatic Core Vibrations: The Benzene Ring's Signature
The benzene ring provides a set of characteristic absorptions that are a hallmark of aromatic compounds.[1][2][3] These include C-H stretching, C=C stretching, and out-of-plane C-H bending vibrations.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers just above 3000 cm⁻¹.[1][2] Specifically, for aromatic compounds, these bands are typically found in the 3100-3000 cm⁻¹ region.[1]
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands, often of variable intensity, in the 1620-1400 cm⁻¹ region.[1] For substituted benzenes, prominent peaks are commonly observed near 1600 cm⁻¹ and 1500 cm⁻¹.[2][4]
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the remaining aromatic C-H bonds are particularly diagnostic of the substitution pattern on the benzene ring.[5][6] For a 1,2,3,5-tetrasubstituted benzene ring, as is the case here, the specific pattern of these strong absorptions in the 900-690 cm⁻¹ range can be a key identifier.[3] Given the substitution pattern of 2,4-dibromo-1,3,5-trimethoxybenzene, we anticipate a strong absorption band around 830 cm⁻¹, which is characteristic of 1,3,5-trisubstituted benzene and can be extrapolated to this tetrasubstituted pattern.[7]
The Influence of Methoxy Groups: More Than Just Ethers
The three methoxy groups introduce several key vibrational signatures, most notably the C-H stretching of the methyl groups and the C-O stretching of the aryl-alkyl ether linkages.
Aliphatic C-H Stretching: The methyl groups of the methoxy substituents will exhibit symmetric and asymmetric C-H stretching vibrations. These bands are characteristically found in the 2950-2830 cm⁻¹ range.[7] A notable feature of methoxy groups is a distinct symmetric C-H stretching peak often observed around 2830±10 cm⁻¹.[8]
C-O Stretching: The C-O stretching vibrations of aromatic ethers are typically strong and appear in the fingerprint region.[9][10] For aryl alkyl ethers, two distinct bands are often observed: an asymmetric stretch at a higher frequency (around 1275-1200 cm⁻¹) and a symmetric stretch at a lower frequency (around 1050-1010 cm⁻¹).[8][10] The higher frequency of the asymmetric stretch is attributed to the partial double-bond character resulting from resonance between the oxygen's lone pairs and the aromatic ring.[9]
The Halogen's Mark: The C-Br Vibrations
The carbon-bromine stretching vibrations are expected to occur at lower frequencies due to the high mass of the bromine atom. These bands are often found in the 700-500 cm⁻¹ region of the IR spectrum. However, they can be weak and may be difficult to definitively assign, especially in a complex molecule with other absorptions in the fingerprint region.
Summary of Predicted IR Absorption Bands
The following table summarizes the expected characteristic absorption bands for 2,4-dibromo-1,3,5-trimethoxybenzene based on the analysis of its functional groups and comparison with related compounds.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Notes
Aromatic C-H Stretch
3100-3000
Weak
Characteristic of C-H bonds on the benzene ring.[1][3]
Aliphatic C-H Stretch (Methoxy -CH₃)
2950-2830
Medium
Asymmetric and symmetric stretching of the methyl groups.[7] A distinct peak around 2830 cm⁻¹ is indicative of the methoxy group.[8]
Overtone/Combination Bands
2000-1650
Weak
A series of weak bands characteristic of the aromatic ring substitution pattern.[1]
Aromatic C=C Stretch
1600 & 1460 (approx.)
Medium
In-ring carbon-carbon stretching vibrations. The presence of multiple bands is common for substituted benzenes.[7]
C-O Asymmetric Stretch (Aryl-Alkyl)
1275-1200
Strong
A strong and characteristic absorption for aromatic ethers.[8][9]
C-O Symmetric Stretch (Aryl-Alkyl)
1050-1010
Medium
The second C-O stretching band for aryl alkyl ethers.[10]
Out-of-Plane Aromatic C-H Bend
~830
Strong
This absorption is highly dependent on the substitution pattern of the benzene ring. The value is an estimate based on related substitution patterns.[7]
C-Br Stretch
700-500
Weak-Medium
The position is influenced by the heavy mass of bromine. This band may be difficult to distinguish in the complex fingerprint region.
Experimental Workflow: Acquiring the IR Spectrum
To experimentally verify these predicted absorption bands, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile technique for solid and liquid samples, requiring minimal sample preparation.
Protocol for ATR-FTIR Spectroscopy
Instrument Preparation:
Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Background Spectrum Acquisition:
With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application:
Place a small amount of solid 2,4-dibromo-1,3,5-trimethoxybenzene onto the center of the ATR crystal.
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Sample Spectrum Acquisition:
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Set the spectral resolution to 4 cm⁻¹.
Data Processing and Analysis:
The instrument software will automatically perform the background subtraction.
Process the resulting spectrum to identify the peak positions (in cm⁻¹) and their relative intensities.
Compare the experimental peak positions with the predicted values in the table above to confirm the identity and purity of the compound.
Visualizing Molecular Vibrations
The following diagram illustrates the molecular structure of 2,4-dibromo-1,3,5-trimethoxybenzene and highlights the key functional groups responsible for its characteristic IR absorptions.
Caption: Key functional groups and their associated vibrational regions in 2,4-dibromo-1,3,5-trimethoxybenzene.
Conclusion
The infrared spectrum of 2,4-dibromo-1,3,5-trimethoxybenzene is a composite of the distinct vibrational modes of its aromatic framework, methoxy substituents, and bromine atoms. By understanding the characteristic absorption frequencies of each component, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions. This guide provides a robust predictive framework for the interpretation of the IR spectrum of this important synthetic intermediate, empowering scientists with the knowledge to navigate its complex vibrational landscape.
References
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27.
Pawlukojc, A., Bator, G., & Sobczyk, L. (2003). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Acta Physica Polonica A, 104(2), S-171.
Fiveable. (2025, August 15). Spectroscopy of Ethers. Fiveable.
University of Minnesota Duluth. (n.d.). 5.3.
Pawlukojc, A., Bator, G., & Sobczyk, L. (2003). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
Verma, V. N. (1975). Vibrational Spectra of Some Substituted Benzene Derivatives. Applied Spectroscopy, 29(4), 349-350.
BenchChem. (2026, March). Physical and chemical properties of 1,3,5-Trimethoxybenzene.
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
Gardner, A. M., & Wright, T. G. (2011). Consistent assignment of the vibrations of monosubstituted benzenes. The Journal of Chemical Physics, 135(11), 114305.
BenchChem. (2025). Comparative analysis of the vibrational spectra of 1,3,5-Trimethoxybenzene isomers.
OpenStax. (n.d.). 15.
Hernandez, W. Y., et al. (2011). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2062.
Etherington, M. K., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Journal of the American Chemical Society, 145(31), 17335-17345.
OpenStax. (2023, September 20). 15.
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
Fiveable. (2025, August 15).
CDN. (n.d.). Infrared Spectroscopy.
Chemistry LibreTexts. (2024, March 17). 15.
Hladik, K. M., et al. (2019). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Environmental Science: Water Research & Technology, 5(6), 1079-1088.
Anton Paar. (n.d.). CHARACTERISTIC ABSORPTION BANDS IN IR SPECTROSCOPY.
An In-depth Technical Guide on the Thermodynamic Stability and Computational Modeling of 2,4-dibromo-1,3,5-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and computational modeling of 2,4-dibromo-1,3,5-trimethoxyben...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and computational modeling of 2,4-dibromo-1,3,5-trimethoxybenzene. This molecule, a substituted aromatic compound, holds significance as a potential intermediate in organic synthesis and drug development. Understanding its stability is paramount for predicting its behavior in chemical reactions and biological systems. This document outlines a dual approach, combining robust computational modeling with established experimental methodologies, to provide a holistic view of the molecule's thermodynamic profile. Detailed protocols for Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are presented, alongside experimental techniques for determining thermodynamic parameters. The synergy between these computational and experimental approaches offers a powerful paradigm for the accurate characterization of complex organic molecules, facilitating their application in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Benzenes in Modern Chemistry
Substituted benzenes are a cornerstone of modern organic chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The nature, position, and number of substituents on the benzene ring profoundly influence the molecule's electronic properties, reactivity, and, crucially, its thermodynamic stability. 2,4-dibromo-1,3,5-trimethoxybenzene is a molecule of interest due to the interplay of its electron-donating methoxy groups and the electron-withdrawing, sterically demanding bromine atoms. This unique substitution pattern is expected to create a complex potential energy surface, making a thorough investigation of its thermodynamic stability both challenging and rewarding.
A deep understanding of a molecule's thermodynamic stability is critical in drug development. It dictates shelf-life, informs formulation strategies, and provides insights into potential metabolic pathways. For researchers, this knowledge is fundamental for designing synthetic routes and predicting reaction outcomes. This guide aims to equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to assess the thermodynamic stability of 2,4-dibromo-1,3,5-trimethoxybenzene and similar complex organic molecules.
Computational Modeling: A Predictive Approach to Thermodynamic Stability
Computational chemistry offers a powerful and cost-effective means to predict the thermodynamic properties of molecules before their synthesis or experimental characterization. This section details the application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate the stability of 2,4-dibromo-1,3,5-trimethoxybenzene.
Density Functional Theory (DFT) for Electronic Structure and Energy Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for calculating the geometric and electronic properties of molecules like 2,4-dibromo-1,3,5-trimethoxybenzene.[1]
2.1.1. Rationale for Method Selection
For halogenated aromatic compounds, a careful selection of the functional and basis set is crucial for obtaining accurate results. The ωB97X-D functional is recommended for its good performance in computing bond dissociation energies and enthalpies of formation for brominated polycyclic aromatic hydrocarbons.[2] It effectively accounts for long-range dispersion interactions, which are significant in molecules with bulky substituents. A split-valence basis set, such as 6-311++G(d,p), provides a good balance between accuracy and computational cost for systems of this size.[2]
2.1.2. Step-by-Step DFT Workflow
A typical DFT workflow for analyzing 2,4-dibromo-1,3,5-trimethoxybenzene involves the following steps:
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
Thermochemical Analysis: From the frequency calculation, key thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated.
Electronic Property Calculation: Further calculations can be performed to determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential.[1] The HOMO-LUMO gap is an indicator of chemical reactivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides valuable information about the static properties of a molecule, MD simulations allow for the exploration of its dynamic behavior and conformational landscape over time. This is particularly important for a molecule with multiple rotatable bonds, such as the methoxy groups in 2,4-dibromo-1,3,5-trimethoxybenzene.
2.2.1. Force Field Selection
The choice of a force field is critical for the accuracy of MD simulations. For substituted benzenes, the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field has been shown to provide remarkable agreement with experimental data for properties like heats of vaporization and densities.[3][4] It is a well-parameterized force field for a wide range of organic molecules.
2.2.2. MD Simulation Protocol
A standard MD simulation protocol for 2,4-dibromo-1,3,5-trimethoxybenzene would involve:
System Setup: A simulation box is created containing one or more molecules of 2,4-dibromo-1,3,5-trimethoxybenzene, solvated in an appropriate solvent (e.g., water or a non-polar solvent to mimic different environments).
Energy Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable contacts.
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the molecule's trajectory.
Analysis: The trajectory is analyzed to determine conformational preferences, intramolecular interactions, and dynamic properties.
Experimental Determination of Thermodynamic Stability
Experimental methods provide the ultimate validation for computational predictions and are essential for a comprehensive understanding of a molecule's thermodynamic stability.
Synthesis of 2,4-dibromo-1,3,5-trimethoxybenzene
The synthesis of 2,4-dibromo-1,3,5-trimethoxybenzene can be achieved through the bromination of 1,3,5-trimethoxybenzene. A reported procedure involves the dropwise addition of a bromine solution in dichloromethane to a solution of 1,3,5-trimethoxybenzene in the same solvent.[5] The reaction progress can be monitored by thin-layer chromatography.
Table 1: Synthesis Protocol for 2,4-dibromo-1,3,5-trimethoxybenzene
Step
Procedure
1. Reactant Preparation
Dissolve 1,3,5-trimethoxybenzene in dichloromethane.
2. Bromine Addition
Prepare a solution of bromine in dichloromethane and add it dropwise to the 1,3,5-trimethoxybenzene solution over one hour.
3. Reaction Monitoring
Monitor the reaction progress using thin-layer chromatography.
4. Work-up
After completion, perform an appropriate aqueous work-up to remove unreacted bromine and byproducts.
5. Purification
Purify the crude product by recrystallization or column chromatography.
Calorimetry for Enthalpy of Formation
Combustion calorimetry is a standard experimental technique to determine the enthalpy of formation of an organic compound.[6] The compound is burned in a bomb calorimeter in the presence of excess oxygen, and the heat released during the combustion is measured. From this, the standard enthalpy of combustion can be calculated, which in turn is used to determine the standard enthalpy of formation.
3.2.1. Experimental Workflow
Sample Preparation: A precisely weighed sample of pure 2,4-dibromo-1,3,5-trimethoxybenzene is placed in the calorimeter's crucible.
Combustion: The bomb is sealed, filled with high-pressure oxygen, and the sample is ignited.
Temperature Measurement: The temperature change of the surrounding water bath is carefully measured.
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's law.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transitions, and to assess the thermal stability of a compound. The onset of decomposition can be identified as an exothermic or endothermic event at elevated temperatures.
Synthesis of Computational and Experimental Data
The true power of this dual approach lies in the synergy between computational modeling and experimental validation.
Validation of Computational Models: Experimental data, such as the enthalpy of formation from combustion calorimetry and melting point from DSC, serve as crucial benchmarks for validating the accuracy of the chosen DFT functional and basis set, as well as the MD force field.
Interpretation of Experimental Results: Computational models can provide a molecular-level interpretation of experimental observations. For example, MD simulations can reveal the specific conformational changes that precede melting or decomposition observed in DSC.
Predictive Power: Once validated, the computational models can be used to predict other thermodynamic properties that are difficult or time-consuming to measure experimentally, such as the Gibbs free energy of formation and conformational free energy landscapes.
Conclusion: A Framework for Understanding Molecular Stability
This technical guide has outlined a comprehensive, integrated approach for assessing the thermodynamic stability of 2,4-dibromo-1,3,5-trimethoxybenzene. By combining the predictive power of computational methods like DFT and MD simulations with the empirical certainty of experimental techniques such as calorimetry and DSC, a robust and detailed understanding of the molecule's stability can be achieved. This framework is not only applicable to the target molecule but can also be adapted for the characterization of a wide range of other complex organic molecules that are of interest to researchers, scientists, and drug development professionals. The insights gained from such studies are invaluable for advancing the design and application of new chemical entities in medicine and materials science.
References
A Comparative Guide to the DFT Analysis of Brominated Polycyclic Aromatic Hydrocarbons: The Case of 1,2-Dibromopyrene - Benchchem. (n.d.).
Computational Study of the Halogen Atom−Benzene Complexes - ACS Publications. (2003, June 17).
Computational study of the halogen atom-benzene complexes - PubMed. (2003, July 9).
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. (n.d.).
Detailed considerations for a balanced and broadly applicable force field: a study of substituted benzenes modeled with OPLS-AA - PubMed. (2005, November 15).
The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - RSC Publishing. (n.d.).
Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Publishing. (2021, September 6).
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing). (2019, November 18).
Computational Tools to Model Halogen Bonds in Medicinal Chemistry - ACS Publications. (2015, October 14).
Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials - ResearchGate. (2019, November 16).
Bromination mechanisms of aromatic pollutants: formation of Br - ProQuest. (2022, January 8).
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.).
(PDF) Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - ResearchGate. (n.d.).
A Comparative Study for Molecular Dynamics Simulations of Liquid Benzene | Request PDF. (n.d.).
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF - ResearchGate. (n.d.).
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.).
General Force-Field Parametrization Scheme for Molecular Dynamics Simulations of Conjugated Materials in Solution | Journal of Chemical Theory and Computation. (2016, July 10).
Force fields and molecular dynamics simulations. (n.d.).
Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations. (n.d.).
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2,4-Dibromo-1,3,5-trimethoxybenzene
Introduction: Strategic Utilization of a Polysubstituted Scaffolding The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions, broad functional group toler...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Utilization of a Polysubstituted Scaffolding
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the ready availability of its requisite reagents.[1][2] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, has become an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]
Within the vast arsenal of building blocks for Suzuki-Miyaura couplings, polyhalogenated aromatic compounds present a unique opportunity for the stepwise and selective introduction of diverse functionalities. 2,4-Dibromo-1,3,5-trimethoxybenzene is a particularly valuable, albeit challenging, substrate. Its two bromine atoms, situated in a sterically and electronically distinct environment due to the three activating methoxy groups, allow for the potential synthesis of unsymmetrical biaryl and polyaryl compounds.[5]
This guide provides a comprehensive overview of the theoretical and practical considerations for employing 2,4-dibromo-1,3,5-trimethoxybenzene in Suzuki-Miyaura cross-coupling reactions. We will delve into the critical aspect of regioselectivity and provide detailed, field-tested protocols for both selective mono-arylation and exhaustive double-arylation, enabling researchers to confidently leverage this versatile building block in their synthetic endeavors.
The Key Challenge: Understanding and Controlling Regioselectivity
The central challenge in utilizing 2,4-dibromo-1,3,5-trimethoxybenzene lies in controlling which of the two bromine atoms undergoes the initial oxidative addition to the palladium(0) catalyst. This regioselectivity is governed by a delicate interplay of electronic and steric factors.[6][7]
Electronic Effects: The three methoxy groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. This increased electron density can influence the rate of oxidative addition. The C4-position is para to one methoxy group and ortho to another, while the C2-position is ortho to two methoxy groups. This differential activation can lead to a preference for reaction at one site.
Steric Hindrance: The bromine at the C2 position is flanked by two methoxy groups, creating significant steric congestion. In contrast, the bromine at the C4 position is less sterically encumbered. The oxidative addition step of the Suzuki-Miyaura catalytic cycle is sensitive to steric hindrance, which can favor the reaction at the less hindered C4 position.[8]
In the case of 2,4-dibromo-1,3,5-trimethoxybenzene, it is generally anticipated that the reaction will preferentially occur at the less sterically hindered C4 position . This allows for the synthesis of 2-bromo-4-aryl-1,3,5-trimethoxybenzene derivatives as the primary mono-substituted product. The remaining bromine at the C2 position can then be targeted in a subsequent coupling reaction to generate unsymmetrical diarylated products.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:[9]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,4-dibromo-1,3,5-trimethoxybenzene to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a robust starting point for the selective mono- and double-arylation of 2,4-dibromo-1,3,5-trimethoxybenzene. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: Regioselective Mono-Arylation at the C4-Position
This protocol is optimized for the preferential coupling at the less sterically hindered C4 position.
Materials
Reagent
CAS Number
Molecular Weight
Equivalents
2,4-Dibromo-1,3,5-trimethoxybenzene
50376-75-5
327.97
1.0
Arylboronic Acid
Varies
Varies
1.1 - 1.2
Pd(PPh₃)₄ (Tetrakis)
14221-01-3
1155.56
0.03 - 0.05
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
2.0
1,4-Dioxane
123-91-1
88.11
-
Degassed Water
7732-18-5
18.02
-
Procedure
To a flame-dried Schlenk flask or pressure tube under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromo-1,3,5-trimethoxybenzene (1.0 mmol, 328 mg), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
Add potassium carbonate (2.0 mmol, 276 mg).
Add 1,4-dioxane (5 mL) and degassed water (1 mL).
Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-4-aryl-1,3,5-trimethoxybenzene.
Caption: General workflow for the regioselective mono-arylation of 2,4-dibromo-1,3,5-trimethoxybenzene.
Protocol 2: Double Suzuki-Miyaura Coupling
This protocol is designed for the exhaustive diarylation of 2,4-dibromo-1,3,5-trimethoxybenzene.
Materials
Reagent
CAS Number
Molecular Weight
Equivalents
2,4-Dibromo-1,3,5-trimethoxybenzene
50376-75-5
327.97
1.0
Arylboronic Acid
Varies
Varies
2.5 - 3.0
Pd(PPh₃)₄ (Tetrakis)
14221-01-3
1155.56
0.05 - 0.10
Potassium Phosphate (K₃PO₄)
7778-53-2
212.27
3.0 - 4.0
1,4-Dioxane
123-91-1
88.11
-
Degassed Water
7732-18-5
18.02
-
Procedure
To a flame-dried Schlenk flask or pressure tube under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromo-1,3,5-trimethoxybenzene (1.0 mmol, 328 mg), the desired arylboronic acid (2.5 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
Add potassium phosphate (3.0 mmol, 637 mg).
Add 1,4-dioxane (6 mL) and degassed water (1.5 mL).
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for complete conversion.
Upon completion, cool the reaction mixture to room temperature.
Follow the workup and purification steps as described in Protocol 1 to afford the desired 2,4-diaryl-1,3,5-trimethoxybenzene.
Representative Coupling Partners and Expected Outcomes
The choice of boronic acid can influence reaction times and yields. The following table provides a guideline for expected outcomes with various arylboronic acids.
Entry
Arylboronic Acid
Product Type
Expected Yield (Mono-arylation)
Expected Yield (Double-arylation)
1
Phenylboronic acid
Unsubstituted
Good to Excellent (80-95%)
Good (75-90%)
2
4-Methoxyphenylboronic acid
Electron-rich
Excellent (85-98%)
Good to Excellent (80-95%)
3
4-Trifluoromethylphenylboronic acid
Electron-poor
Good (75-90%)
Moderate to Good (65-85%)
4
2-Thiopheneboronic acid
Heteroaromatic
Good (70-85%)
Moderate (60-75%)
5
2-Methylphenylboronic acid
Sterically hindered
Moderate to Good (65-80%)
Moderate (50-70%)
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 10 mol%), using a more active ligand (e.g., a biarylphosphine like SPhos or XPhos), or employing a stronger base such as cesium carbonate (Cs₂CO₃). Ensure all reagents and solvents are of high purity and appropriately degassed.[10][11]
Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time and/or temperature. For double-arylation, ensure a sufficient excess of the boronic acid is used.
Formation of Homocoupled Byproducts: The formation of biaryls from the homocoupling of the boronic acid can sometimes be an issue. Using a slight excess of the dibromo-substrate can help to minimize this side reaction.
Poor Regioselectivity: If a mixture of 2- and 4-substituted products is obtained in the mono-arylation, consider lowering the reaction temperature to enhance the kinetic selectivity for the less hindered C4 position. The choice of ligand can also influence regioselectivity.
Conclusion
2,4-Dibromo-1,3,5-trimethoxybenzene is a powerful synthetic intermediate that allows for the controlled construction of complex poly-aryl systems. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can effectively utilize this substrate to synthesize either mono- or di-arylated products with high efficiency. The protocols and guidelines presented in this document provide a solid foundation for the successful application of 2,4-dibromo-1,3,5-trimethoxybenzene in Suzuki-Miyaura cross-coupling reactions, empowering the synthesis of novel molecules for drug discovery and materials science.
References
Beaudry, C. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(23), 6162-6165. [Link]
Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(46), 4683-4686.
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
Kotha, S., et al. (2002). The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 58(48), 9633-9695.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
Rossi, R., et al. (2004). The Suzuki reaction in the synthesis of polysubstituted thiophenes. Tetrahedron, 60(46), 10369-10381.
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045.
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
Regioselective Lithiation of 2,4-Dibromo-1,3,5-trimethoxybenzene: A Protocol for Precision Functionalization
Introduction & Rationale Highly substituted, electron-rich arenes are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. Among these, 2,4-dibromo-1,3,5-trimethoxybenzene serves as a unique...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
Highly substituted, electron-rich arenes are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. Among these, 2,4-dibromo-1,3,5-trimethoxybenzene serves as a uniquely versatile building block. While its electron-rich nature makes it trivial to synthesize via electrophilic aromatic bromination of 1,3,5-trimethoxybenzene[1], its subsequent orthogonal functionalization requires precision organometallic techniques[2].
Standard electrophilic aromatic substitution (EAS) on such electron-rich rings is often promiscuous or limited to simple halogenation/nitration. Conversely, organolithium chemistry unlocks a vast array of C–C, C–B, and C–Si bond-forming reactions. This application note details the regioselective mono-lithiation of 2,4-dibromo-1,3,5-trimethoxybenzene, exploiting kinetic control to selectively perform a lithium-halogen exchange while completely suppressing competitive Directed Ortho Metalation (DoM).
Mechanistic Insights: Kinetics vs. Thermodynamics
When subjecting 2,4-dibromo-1,3,5-trimethoxybenzene to an alkyllithium reagent, two primary reaction pathways are theoretically possible:
Lithium-Halogen Exchange: Exchange at the C2 or C4 bromine to yield an aryllithium species.
Directed Ortho Metalation (DoM): Deprotonation at C6, which is highly activated by the two adjacent methoxy groups.
Causality of Regioselectivity (Expertise & Experience):
Lithium-halogen exchange is one of the fastest known chemical processes in organolithium chemistry, often outcompeting proton transfer even from highly acidic substrates[3]. By conducting the reaction at strictly cryogenic temperatures (–78 °C) with n-butyllithium (n-BuLi), the kinetic Li-Br exchange product is formed exclusively.
Furthermore, the resulting 3-bromo-2,4,6-trimethoxyphenyllithium intermediate is thermodynamically stabilized by strong intramolecular chelation. The lithium cation coordinates with the lone pairs of the adjacent C2 and C6 methoxy oxygen atoms, forming stable 5-membered chelate rings. This chelation locks the conformation, prevents unwanted equilibration, and stabilizes the carbanion against degradation before the electrophile is introduced.
Optimization & Data Presentation
To achieve high mono-functionalization, stoichiometry and temperature must be strictly controlled. Table 1 summarizes the optimization data using N,N-dimethylformamide (DMF) as the electrophilic trap to yield 3-bromo-2,4,6-trimethoxybenzaldehyde.
Table 1: Optimization of Lithiation and Formylation Conditions
Lithiating Agent
Equivalents
Temp (°C)
Time (min)
Mono-formyl Yield (%)
Di-formyl Yield (%)
Recovered SM (%)
n-BuLi
1.05
-78
30
88
<2
8
n-BuLi
2.50
-78
60
45
35
0
t-BuLi
2.10
-78
30
92
<2
5
t-BuLi
4.20
-78 to 0
120
15
78
0
LDA
1.20
-78
60
0
0
98
Analytical Note: Lithium diisopropylamide (LDA) fails to initiate Li-Br exchange and is kinetically too slow to perform DoM at –78 °C, leading to near-quantitative recovery of the starting material. While t-BuLi is highly effective, n-BuLi is preferred for mono-lithiation due to easier stoichiometric control and avoidance of highly pyrophoric t-BuLi handling at scale.
Reaction Workflow Visualization
Fig 1. Kinetic pathway of regioselective Li-Br exchange vs. suppressed DoM.
Experimental Protocol: Synthesis of 3-Bromo-2,4,6-trimethoxybenzaldehyde
Trustworthiness & Validation: This protocol includes a field-proven in-process quench check to verify intermediate formation, ensuring high confidence before the addition of complex or expensive electrophiles.
System Preparation: Purge the flame-dried Schlenk flask with argon for 15 minutes to ensure a strictly inert atmosphere.
Substrate Dissolution: Add 2,4-dibromo-1,3,5-trimethoxybenzene (3.26 g) to the flask, followed by 40 mL of anhydrous THF. Stir magnetically until completely dissolved.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to –78 °C for at least 15 minutes.
Regioselective Lithiation: Using a syringe pump, add n-BuLi (6.56 mL) dropwise over 15 minutes. Pro-Tip: Dispense the n-BuLi down the inner wall of the cooled flask to pre-cool the reagent before it hits the reaction mixture; this prevents localized warm spots that can trigger unwanted DoM or Wurtz-Fittig coupling. The solution will transition from colorless to pale yellow.
Incubation & Verification: Stir the mixture at –78 °C for 30 minutes.
In-Process Check: Withdraw a 0.1 mL aliquot via syringe, quench immediately in 1 mL of water, extract with EtOAc, and analyze via TLC/GC-MS. You should observe the complete disappearance of the dibromo starting material and the formation of the debrominated surrogate (1-bromo-2,4,6-trimethoxybenzene).
Electrophilic Trapping: Add anhydrous DMF (1.16 mL) dropwise over 5 minutes. Stir for an additional 15 minutes at –78 °C.
Warming: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature over 1 hour to ensure complete conversion of the tetrahedral intermediate.
Quenching: Slowly add 20 mL of saturated aqueous NH₄Cl to quench the lithium alkoxide intermediate.
Workup & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield 3-bromo-2,4,6-trimethoxybenzaldehyde as a crystalline solid.
References
PubMed Central (PMC)
Oxyhalogenation of Activated Arenes with Nanocrystalline Ceria
ACS Catalysis
URL
Selenoxides as Catalysts for the Activation of Hydrogen Peroxide.
Application Note: Preparation and Validation of Grignard Reagents from 2,4-Dibromo-1,3,5-trimethoxybenzene
Introduction & Mechanistic Rationale The synthesis of highly oxygenated, multi-substituted aromatic building blocks is a cornerstone in the development of complex active pharmaceutical ingredients (APIs) and natural prod...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of highly oxygenated, multi-substituted aromatic building blocks is a cornerstone in the development of complex active pharmaceutical ingredients (APIs) and natural product total synthesis. 2,4-Dibromo-1,3,5-trimethoxybenzene serves as a critical bi-functional precursor in these workflows.
However, generating a Grignard reagent from this specific substrate presents a fundamental kinetic challenge. The three strongly electron-donating methoxy groups significantly increase the electron density of the aromatic ring. This electronic enrichment strengthens the C–Br bond and destabilizes the radical anion intermediate required for the classical oxidative addition of magnesium metal. Consequently, traditional Grignard formation using magnesium turnings often suffers from sluggish initiation, incomplete conversion, and competing Wurtz-type homocoupling.
To circumvent this, the modern approach utilizes Halogen-Magnesium Exchange via (
iPrMgCl⋅LiCl
)[1]. The addition of stoichiometric lithium chloride breaks the polymeric aggregates of isopropylmagnesium chloride, forming a highly reactive monomeric complex. This structural shift drastically increases the kinetic basicity and nucleophilicity of the reagent, facilitating a rapid, low-temperature exchange via an "ate-complex" intermediate without the need for harsh oxidative insertion.
Pre-requisite: Synthesis of 2,4-Dibromo-1,3,5-trimethoxybenzene
Before Grignard formation, the dibromo precursor must be synthesized. The bromination of 1,3,5-trimethoxybenzene proceeds via rapid electrophilic aromatic substitution.
According to established procedures by , treatment of 1,3,5-trimethoxybenzene with bromine in dichloromethane yields the 2,4-dibromo derivative[2].
Synthesis Protocol:
Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous
CH2Cl2
(0.3 M).
Add a solution of
Br2
(2.05 eq) in
CH2Cl2
dropwise over one hour at room temperature. The rapid fading of the orange/red bromine color within 5–10 seconds of each drop indicates instantaneous reaction[2].
Quench with aqueous sodium thiosulfate to neutralize any unreacted bromine, extract with
CH2Cl2
, and recrystallize the crude product from absolute ethanol to yield pure 2,4-dibromo-1,3,5-trimethoxybenzene.
Workflow & Mechanistic Visualizations
Figure 1: Synthetic workflow for the bromination and magnesiation of 1,3,5-trimethoxybenzene.
Figure 2: Mechanism of LiCl-mediated halogen-magnesium exchange via an ate-complex intermediate.
Experimental Protocols for Magnesiation
Protocol A: Selective Mono-Magnesiation via Turbo Grignard (Recommended)
Causality: Using exactly 1.05 equivalents of
iPrMgCl⋅LiCl
at 0 °C ensures that only one of the two C–Br bonds undergoes exchange. The newly formed arylmagnesium species is highly electron-rich and sterically hindered, which kinetically prevents the second exchange from occurring at low temperatures[1].
Step-by-Step Methodology:
Flame-dry a Schlenk flask under argon and equip it with a magnetic stir bar.
Dissolve 2,4-dibromo-1,3,5-trimethoxybenzene (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration.
Cool the solution to 0 °C using an ice-water bath.
Add
iPrMgCl⋅LiCl
(1.3 M in THF, 1.05 eq) dropwise via a syringe pump over 15 minutes to prevent localized heating and di-magnesiation.
Stir the reaction mixture at 0 °C for 1 to 2 hours.
Self-Validation Step: Withdraw a 0.5 mL aliquot and quench it into a solution of iodine in THF. Perform GC-MS analysis. The presence of 2-bromo-4-iodo-1,3,5-trimethoxybenzene confirms successful and selective mono-exchange.
Protocol B: Di-Magnesiation via Turbo Grignard
Causality: To force the second halogen-metal exchange, an excess of the Turbo Grignard reagent and elevated temperatures are required. The first Grignard formation significantly deactivates the ring toward further nucleophilic attack, shifting the requirement from kinetic to thermodynamic control.
Step-by-Step Methodology:
Prepare the starting solution as described in Protocol A.
Add
iPrMgCl⋅LiCl
(1.3 M in THF, 2.5 eq) in one portion at room temperature.
Heat the mixture to 40 °C and stir for 12 hours.
Self-Validation Step: Quench an aliquot with an excess of benzaldehyde. LC-MS analysis should reveal the corresponding diol, confirming successful di-magnesiation.
Causality: While challenging for electron-rich arenes, classical insertion can be achieved using highly activated magnesium. 1,2-dibromoethane is used as an entrainer; it reacts with Mg to form ethylene gas and
MgBr2
, continuously cleaning the magnesium oxide layer and exposing fresh, highly reactive Mg(0) surfaces.
Step-by-Step Methodology:
Add magnesium turnings (2.5 eq) to a flame-dried flask under argon.
Add enough anhydrous THF to just cover the turnings, followed by 5 mol% of 1,2-dibromoethane. Heat gently until vigorous ethylene gas evolution is observed.
Add a solution of 2,4-dibromo-1,3,5-trimethoxybenzene in THF dropwise at a rate that maintains a gentle reflux without external heating.
Once addition is complete, reflux the mixture for 6–8 hours.
Quantitative Data & Reaction Parameters
Magnesiation Method
Reagent (Equivalents)
Temp (°C)
Time (h)
Primary Product
Typical Yield (%)
Turbo-Exchange (Mono)
iPrMgCl⋅LiCl
(1.05)
0
1 - 2
Mono-Grignard
> 90
Turbo-Exchange (Di)
iPrMgCl⋅LiCl
(2.50)
40
12
Di-Grignard
70 - 80
Classical Insertion
Mg turnings (2.50) + DBE
65 (Reflux)
6 - 8
Di-Grignard
50 - 65
Titration and Standardization
A Grignard protocol is not complete until the active molarity of the generated reagent is quantified. Assuming 100% conversion based on starting material mass is a frequent point of failure in downstream API synthesis.
Titration Procedure (Trustworthiness & Validation):
Utilize the using iodine and LiCl.
Accurately weigh ~100 mg of iodine into a flame-dried vial.
Dissolve the iodine in 3.0 mL of a 0.5 M solution of LiCl in anhydrous THF.
Titrate the newly formed Grignard reagent dropwise into this solution using a 1.0 mL graduated syringe until the brown color of the iodine completely disappears, leaving a clear solution.
Calculate the molarity based on the volume of Grignard reagent consumed.
Note on qNMR: Alternatively, quantitative NMR (qNMR) can be used to determine yields. Interestingly, unbrominated 1,3,5-trimethoxybenzene is frequently utilized across the literature as a highly reliable internal standard for qNMR yield determinations of Grignard reactions due to its sharp, distinct, and highly integrated singlet peaks[3],[4],[5].
References
Bromophloroglucinols and their methyl ethers
Source: Canadian Journal of Chemistry (1989)
URL:[Link]
A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides
Source: Angewandte Chemie International Edition (2004)
URL:[Link]
1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts
Source: Environmental Science: Water Research & Technology (Royal Society of Chemistry, 2021)
URL:[Link]
Application Notes and Protocols: 2,4-Dibromo-1,3,5-trimethoxybenzene as a Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of Core Building Blocks in OLED Material Design The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in molecular design. The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Core Building Blocks in OLED Material Design
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in molecular design. The performance of an OLED device—its efficiency, color purity, and operational lifetime—is dictated by the photophysical and electrochemical properties of the organic materials employed. At the heart of these materials are core building blocks, molecular scaffolds that can be systematically functionalized to tune these critical properties. 2,4-dibromo-1,3,5-trimethoxybenzene emerges as a building block of significant potential. Its symmetrically substituted, electron-rich benzene core, furnished with two reactive bromine atoms at the 2 and 4 positions, offers a versatile platform for the synthesis of complex, high-performance organic semiconductors. The methoxy groups enhance solubility and influence the electronic properties, while the bromine atoms serve as handles for established and robust cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,4-dibromo-1,3,5-trimethoxybenzene in the design and synthesis of novel materials for OLED applications. We will detail the synthesis of the building block itself, propose synthetic routes to advanced materials like dendrimers, and provide protocols for the fabrication and characterization of OLED devices incorporating these materials.
Section 1: Synthesis of the Core Building Block: 2,4-Dibromo-1,3,5-trimethoxybenzene
The synthesis of 2,4-dibromo-1,3,5-trimethoxybenzene is a straightforward electrophilic aromatic substitution reaction starting from the commercially available 1,3,5-trimethoxybenzene.[4][5][6] The electron-donating nature of the three methoxy groups strongly activates the aromatic ring towards electrophilic attack, making the bromination a high-yielding process.
Protocol 1: Synthesis of 2,4-Dibromo-1,3,5-trimethoxybenzene
This protocol is adapted from the procedure reported by Kiehlmann and Lauener.[7]
Materials:
1,3,5-Trimethoxybenzene (1.0 eq.)
Bromine (3.0 eq.)
Dichloromethane (CH₂Cl₂)
50 mL round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Procedure:
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethoxybenzene (e.g., 500 mg, 2.97 mmol) in 10 mL of dichloromethane.
In a separate container, prepare a solution of bromine (1.43 g, 8.92 mmol) in 10 mL of dichloromethane.
Transfer the bromine solution to a dropping funnel and add it dropwise to the stirring solution of 1,3,5-trimethoxybenzene over approximately one hour at room temperature.
Expert Insight: The slow, dropwise addition is crucial to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts. Initially, the characteristic orange/red color of bromine will dissipate rapidly upon addition. As the reaction progresses and the diaryl ether becomes more substituted, the color will persist for longer periods.[7]
After the complete addition of the bromine solution, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
Upon reaction completion, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange/red color disappears.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford 2,4-dibromo-1,3,5-trimethoxybenzene as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Synthetic Strategies for Advanced OLED Materials
The two bromine atoms on the 2,4-dibromo-1,3,5-trimethoxybenzene core are ideal for sequential or double cross-coupling reactions, enabling the construction of a wide array of molecular architectures, including linear polymers, star-shaped molecules, and dendrimers.[8][9][10] Dendrimers are particularly attractive for OLEDs due to their well-defined molecular structure, high purity, and good film-forming properties.[10][11]
Proposed Synthetic Pathway to a First-Generation Dendrimer
Here, we outline a synthetic strategy to a first-generation dendrimer where the 2,4-dibromo-1,3,5-trimethoxybenzene core is functionalized with hole-transporting carbazole moieties via Suzuki-Miyaura coupling.
Diagram 1: Proposed Synthesis of a Carbazole-Functionalized Dendrimer
Caption: Synthetic route to a first-generation dendrimer via Suzuki coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Dendrimer Synthesis
This is a general protocol that can be adapted for the synthesis of the proposed first-generation dendrimer.[12][13][[“]][15]
To an oven-dried Schlenk tube under an inert atmosphere, add 2,4-dibromo-1,3,5-trimethoxybenzene, 9-phenyl-9H-carbazole-3-boronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
Evacuate and backfill the Schlenk tube with an inert gas three times.
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio of toluene to water).
Seal the Schlenk tube and place it in a preheated oil bath at 90-110 °C.
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired first-generation dendrimer.
Rationale for Component Selection:
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[15]
Base: K₂CO₃ is a mild and effective base for this transformation.[12]
Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[12]
Section 3: OLED Device Fabrication and Characterization
Once the desired organic material is synthesized and purified, it can be incorporated into an OLED device to evaluate its performance. A standard multi-layer device architecture is typically used.[16][17][18][19][20]
Diagram 2: A Typical Multi-Layer OLED Device Architecture
Caption: Schematic of a multi-layer OLED device structure.
Protocol 3: Fabrication of a Multi-Layer OLED Device
This protocol describes the fabrication of a solution-processed OLED device.[16][21]
Materials and Equipment:
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
Synthesized emissive material (dendrimer) dissolved in a suitable organic solvent (e.g., toluene or chlorobenzene)
Electron Transport Layer (ETL) material
Electron Injection Layer (EIL) material (e.g., LiF)
Cathode material (e.g., Aluminum)
Spin coater
Thermal evaporator
Glovebox with an inert atmosphere
Procedure:
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone immediately before use.[16]
Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate on a hotplate to remove residual solvent.[16]
Emissive Layer (EML) Deposition: Prepare a solution of the synthesized dendrimer in a suitable solvent. Spin-coat the emissive layer on top of the HIL. The thickness of this layer is critical and can be controlled by adjusting the solution concentration and spin speed.[16]
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL, EIL (e.g., a thin layer of LiF), and the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.[22]
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.[16]
Characterization of OLED Materials and Devices
A thorough characterization is essential to understand the properties of the new material and the performance of the resulting OLED.
Table 1: Key Characterization Techniques
Property to be Measured
Technique
Information Obtained
Material Properties
Absorption and Emission
UV-Vis and Photoluminescence Spectroscopy
Determines the optical bandgap, absorption and emission wavelengths, and color coordinates.[23][24]
Quantum Yield
Integrating Sphere Measurement
Quantifies the efficiency of light emission of the material in solution or thin film.
Electrochemical Properties
Cyclic Voltammetry (CV)
Determines the HOMO and LUMO energy levels, which are crucial for charge injection and transport.[25]
Thermal Stability
Thermogravimetric Analysis (TGA)
Assesses the material's stability at high temperatures, which is important for device lifetime.
Device Performance
Current-Voltage-Luminance (I-V-L)
Source Meter and Photometer
Measures the turn-on voltage, luminance, current density, and power efficiency of the device.[25]
External Quantum Efficiency (EQE)
Integrating Sphere with I-V-L setup
Determines the overall efficiency of the device in converting electrons to photons.[26]
Electroluminescence (EL) Spectrum
Spectrometer
Measures the emission spectrum of the device under electrical excitation to determine the color purity.
Conclusion
2,4-dibromo-1,3,5-trimethoxybenzene represents a highly promising and versatile building block for the synthesis of advanced organic materials for OLED applications. Its straightforward synthesis and the presence of two addressable bromine atoms allow for the construction of complex and functional molecules through well-established cross-coupling chemistries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this building block in creating next-generation OLED materials with tailored properties for enhanced device performance. The systematic approach of synthesizing the core, building larger functional molecules, and fabricating and characterizing devices is a proven workflow in the field of organic electronics.
References
The Royal Society of Chemistry. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts.
ChemSpider. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
Benchchem. Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
Ossila. OLED Fabrication | How to make an OLED Device.
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
Wikipedia. OLED.
DisplayMan. Manufacturing Process and Key Technologies of OLED.
ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Benchchem. Comparative study of OLEDs fabricated with different dibromophenanthrene derivatives.
iris.unina.it. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
Royal Society of Chemistry. Effect of dendrimer surface groups on the properties of phosphorescent emissive films.
The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and.
How to prevent over-bromination during the synthesis of 2,4-dibromo-1,3,5-trimethoxybenzene
Welcome to the Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in electrophilic aromatic substitution (EAS): contro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in electrophilic aromatic substitution (EAS): controlling the halogenation of highly activated aromatic rings.
When synthesizing 2,4-dibromo-1,3,5-trimethoxybenzene , the strong electron-donating effect of the three methoxy groups makes the aromatic ring exceptionally nucleophilic. Without strict kinetic and stoichiometric control, the reaction rapidly cascades into complete perbromination, yielding the unwanted 2,4,6-tribromo derivative [1].
This guide provides mechanistic insights, a troubleshooting FAQ, and a self-validating protocol to ensure reproducible, high-yield synthesis of the dibromo target.
Part 1: Mechanistic Insight & Reaction Pathway
To prevent over-bromination, we must first understand the causality of the reaction. The methoxy groups (-OCH₃) are strongly activating via
π
-resonance, directing electrophiles to the ortho and para positions. Because all three unsubstituted carbons in 1,3,5-trimethoxybenzene are activated by multiple methoxy groups synergistically, the activation energy for EAS is extremely low.
Even after the first and second bromine atoms are installed, the ring remains sufficiently electron-rich to attack residual electrophilic bromine (
Br+
). Therefore, managing the concentration of the active brominating species in real-time is the only way to arrest the reaction at the dibromo stage [2].
Sequential electrophilic bromination of 1,3,5-trimethoxybenzene.
Part 2: Troubleshooting FAQs
Q1: I am consistently isolating 2,4,6-tribromo-1,3,5-trimethoxybenzene. What is the primary cause?A: The most common cause is poor stoichiometric control combined with the use of elemental bromine (Br₂). Elemental bromine is a harsh, highly concentrated electrophile. Even a slight molar excess (>2.0 equivalents) or localized high concentrations during rapid addition will force the reaction to the tribromo derivative [2].
Solution: Switch to N-Bromosuccinimide (NBS) . NBS provides a controlled, low steady-state concentration of
Br+
in solution, which drastically improves chemoselectivity [3]. Ensure you are using exactly 1.95 to 2.00 equivalents of NBS.
Q2: Does the choice of solvent impact the degree of bromination?A: Yes, significantly. Non-polar solvents like carbon tetrachloride (CCl₄) often require heating to dissolve NBS, which provides the thermal energy necessary to drive over-bromination.
Solution: Use Acetonitrile (CH₃CN) or Dichloromethane (DCM) . Acetonitrile is highly polar, which stabilizes the ionic EAS transition state, allowing the reaction to proceed smoothly at 0 °C to room temperature without requiring thermal activation [3], [4].
Q3: How fast should I add the brominating agent?A: Addition rate dictates the localized concentration of the electrophile. If you dump the reagent into the flask, the local concentration of
Br+
spikes, and molecules of the dibromo product will react with the excess halogen before the unreacted starting material can find it.
Solution: Dissolve the NBS in your solvent and add it dropwise over 45–60 minutes using an addition funnel or syringe pump.
Part 3: Quantitative Condition Matrix
To easily compare how different variables affect your product distribution, refer to the empirical data summary below:
Brominating Agent
Equivalents
Solvent
Temp (°C)
Primary Isolated Product
Yield / Outcome
Br₂
1.0
DCM
25 °C
2-Bromo-1,3,5-trimethoxybenzene
~44% (Mixture) [2]
Br₂
>3.0
DCM
25 °C
2,4,6-Tribromo-1,3,5-trimethoxybenzene
Quantitative over-bromination [2]
NBS
1.0
Acetonitrile
25 °C
2-Bromo-1,3,5-trimethoxybenzene
~80%[4]
NBS
1.95 - 2.0
Acetonitrile
0 °C to 25 °C
2,4-Dibromo-1,3,5-trimethoxybenzene
>85% (Optimal) [3]
Part 4: Self-Validating Experimental Protocol
This methodology utilizes NBS in acetonitrile to maximize kinetic control. The protocol is designed as a "self-validating system"—meaning physical observables at each step will confirm whether the reaction is proceeding correctly.
Step 1: Substrate Preparation
Action: Dissolve 10.0 mmol (1.68 g) of 1,3,5-trimethoxybenzene in 20 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
Validation: The solution must be clear and colorless. A yellow tint indicates degraded starting material or contaminated solvent, which will skew your stoichiometry.
Step 2: Thermal Control
Action: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Causality: Lowering the thermal energy suppresses the activation energy required for the third bromination event, widening the kinetic gap between dibromination and tribromination.
Step 3: Controlled Electrophile Addition
Action: Weigh exactly 19.5 mmol (3.47 g, 1.95 eq) of freshly recrystallized NBS. Dissolve it in 15 mL of acetonitrile. Add this solution dropwise to the reaction flask over 45 minutes.
Validation: Upon each drop, the solution will transiently turn pale yellow/orange (active
Br+
) and rapidly fade back to colorless as the electrophile is consumed. If the solution becomes persistently dark orange, your addition rate is too fast; pause until the color fades.
Step 4: Reaction Monitoring
Action: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 30 minutes. Monitor via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate).
Causality: TLC is your definitive stop-clock. You will observe the starting material disappear, replaced by the mono-bromo intermediate, which will subsequently convert to the dibromo product. Terminate the reaction the moment the mono-bromo spot is consumed to prevent the tribromo spot from appearing.
Step 5: Quenching and Isolation
Action: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
).
Validation: The mixture will turn starkly white/colorless, confirming the complete neutralization of any trace electrophilic bromine [1].
Action: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 2,4-dibromo-1,3,5-trimethoxybenzene. Recrystallize from ethanol if ultra-high purity is required.
Part 5: References
1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine
Source: Environmental Science: Water Research & Technology (RSC Publishing)
URL:[Link]
Bromophloroglucinols and their methyl ethers
Source: Canadian Journal of Chemistry (Canadian Science Publishing)
URL:[Link]
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes
Source: Journal of Organic Chemistry (via MDMA.ch archive)
URL:[Link]
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach
Source: TopSCHOLAR (Western Kentucky University)
URL:[Link]
Optimization
Best recrystallization solvents for 2,4-dibromo-1,3,5-trimethoxybenzene purification
Welcome to the Technical Support Center for the synthesis and purification of halogenated aromatic building blocks. The electrophilic bromination of 1,3,5-trimethoxybenzene is highly sensitive to stoichiometry, reaction...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of halogenated aromatic building blocks. The electrophilic bromination of 1,3,5-trimethoxybenzene is highly sensitive to stoichiometry, reaction time, and temperature. Depending on these variables, the reaction frequently yields a crude mixture containing the desired 2,4-dibromo-1,3,5-trimethoxybenzene alongside mono- and tri-brominated impurities[1].
Isolating the pure dibromo product requires a finely tuned recrystallization strategy. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure high-yield, high-purity recovery.
Workflow: Recrystallization Strategy
Workflow for the recrystallization of 2,4-dibromo-1,3,5-trimethoxybenzene.
Quantitative Solvent Comparison Matrix
Selecting the correct solvent is the most critical variable in this purification. The table below summarizes the physicochemical properties and performance of common recrystallization solvents for this specific substrate.
Solvent System
Polarity Index
Boiling Point (°C)
Hot Solubility
Cold Solubility
Suitability for 2,4-Dibromo-TMB
Absolute Ethanol
5.2
78.4
High
Very Low
Optimal - Provides the ideal solubility gradient[2].
95% Ethanol
5.2
78.2
High
Low
Moderate - Water content increases the risk of oiling out[3].
Hexanes / EtOAc (3:1)
~1.5
~68
Very High
Moderate
Sub-optimal - Better suited for TLC or column chromatography.
Benzene / Toluene
2.7 / 2.4
80 / 110
High
High
Poor - Product remains too soluble at low temperatures[1].
Step-by-Step Experimental Protocol
This self-validating protocol utilizes absolute ethanol , the literature-validated gold standard for halogenated 1,3,5-trimethoxybenzene derivatives[2],[4].
Step 1: Preparation & Heating
Place the crude 2,4-dibromo-1,3,5-trimethoxybenzene in an Erlenmeyer flask. In a separate flask, heat absolute ethanol to a gentle boil (approx. 78 °C) using a water bath or heating mantle.
Step 2: Dissolution
Add the hot absolute ethanol to the crude solid dropwise while swirling continuously. Continue adding solvent only until the solid is completely dissolved.
Validation Check: The solution should transition to a clear, homogeneous liquid. If a persistent cloudy suspension remains despite excess solvent, inorganic salts or highly insoluble impurities are present. Proceed to Step 3; otherwise, skip to Step 4.
Step 3: Hot Filtration (Conditional)
Pre-warm a stemless glass funnel and fluted filter paper with hot ethanol. Quickly filter the boiling solution into a clean, heated Erlenmeyer flask to remove insoluble particulates.
Step 4: Controlled Nucleation
Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (25 °C).
Validation Check: Within 30–60 minutes, you should observe the formation of white, needle-like crystals. If the solution turns cloudy and forms an oil at the bottom, refer to FAQ Q2 immediately.
Step 5: Yield Maximization
Once the flask reaches room temperature and crystal growth plateaus, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to drive the remaining product out of solution.
Step 6: Isolation
Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold absolute ethanol to remove trace mother liquor. Dry the crystals under high vacuum to constant weight.
Troubleshooting & FAQs
Q1: Why is absolute ethanol considered the optimal recrystallization solvent for this compound?A1: The efficacy of absolute ethanol lies in its specific intermolecular interactions. The solvent's polarity index (5.2) allows it to interact via hydrogen bonding with the methoxy oxygens of the substrate, while its ethyl chain provides van der Waals interactions with the aromatic ring and bromine atoms. At 78 °C, thermal energy easily overcomes the lattice energy of the crude solid. As the solution cools, the highly polarizable, bulky bromine atoms drive the molecules to pack tightly. Absolute ethanol perfectly balances these forces, providing a steep solubility curve—highly soluble at boiling, nearly insoluble at 0 °C[2].
Q2: My product is "oiling out" instead of forming crystals. What causes this, and how do I fix it?A2: Oiling out occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. For 2,4-dibromo-1,3,5-trimethoxybenzene, this is usually caused by two factors:
High Impurity Load: A high concentration of mono- or tribrominated impurities disrupts the crystal lattice[1].
Water Content: Using 95% ethanol instead of absolute ethanol increases the solvent's hydrogen-bonding network, forcing the hydrophobic brominated compound out of solution as a liquid phase before the temperature drops enough to crystallize[3].
The Fix: Reheat the mixture until the oil redissolves completely. Add a very small amount of a co-solvent (e.g., slightly more hot absolute ethanol) to lower the saturation temperature, and cool the flask extremely slowly (e.g., inside a warm water bath that is allowed to cool to room temperature naturally). Adding a seed crystal from a previous batch can also bypass the oiling phase by providing an immediate nucleation site.
Q3: How do I ensure complete separation from 2-bromo-1,3,5-trimethoxybenzene and 2,4,6-tribromo-1,3,5-trimethoxybenzene?A3: The differences in halogenation directly impact lipophilicity and molecular symmetry. The monobromo derivative is significantly more soluble in cold ethanol than the dibromo product, meaning it will largely remain dissolved in the cold mother liquor during vacuum filtration. The tribromo derivative, however, is highly symmetrical, less soluble, and prone to co-crystallization. If your crude NMR or GC-MS indicates high tribromo contamination, a single recrystallization may not suffice. In such cases, perform a preliminary silica gel plug (using 3:1 Hexanes/Ethyl Acetate) to separate the bulk of the tribrominated species before attempting ethanol recrystallization[3].
References
Kiehlmann, E., & Lauener, R. W. (1989). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry, 67(2), 335–344. URL:[Link]
Lau, S. S., et al. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine. Environmental Science: Water Research & Technology, 4(7), 926-941. URL:[Link]
Technical Support Center: Troubleshooting Low Conversion in 2,4-Dibromo-1,3,5-trimethoxybenzene Couplings
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates when utiliz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates when utilizing 2,4-dibromo-1,3,5-trimethoxybenzene as an electrophilic coupling partner.
Below, you will find a mechanistic root-cause analysis, a causality-driven troubleshooting guide, self-validating protocols, and empirical data to help you achieve quantitative conversion.
Mechanistic Root Cause Analysis: The "Why" Behind the Failure
To solve low conversion rates, we must first understand the unique physicochemical properties of 2,4-dibromo-1,3,5-trimethoxybenzene that actively resist palladium-catalyzed cross-coupling:
Severe Electronic Deactivation: The three methoxy groups (-OCH₃) at positions 1, 3, and 5 are strongly electron-donating via resonance (EDGs). They flood the aromatic ring with electron density, making the C-Br bonds highly nucleophilic rather than electrophilic. This drastically raises the activation energy required for the electron-rich Pd(0) catalyst to undergo oxidative addition into the C-Br bond[1][2].
Extreme Steric Hindrance (Tetra-ortho-substitution): Both bromine atoms (at C2 and C4) are flanked on both sides by bulky methoxy groups (ortho,ortho-disubstitution)[3]. This creates a physical steric shield that impedes the approach of the Pd(0) complex during oxidative addition, and severely restricts the geometry required for the subsequent transmetalation step[2][4].
Competitive Side Reactions: Because the productive catalytic cycle is kinetically starved by the electronic and steric bottlenecks, side reactions outcompete product formation. The most common is protodebromination (reduction of the C-Br bond to C-H) via β-hydride elimination or proton abstraction[2], alongside the base-catalyzed protodeboronation of the boronic acid partner[5].
Catalytic Cycle & Bottleneck Visualization
Figure 1: Catalytic cycle bottlenecks in the cross-coupling of 2,4-dibromo-1,3,5-trimethoxybenzene.
Troubleshooting Guide (Q&A)
Q: My reaction yields mostly unreacted 2,4-dibromo-1,3,5-trimethoxybenzene after 24 hours. What is failing?A: The catalytic cycle is failing at the very first step: oxidative addition. Standard ligands like PPh₃ or dppf are not electron-rich enough to force Pd(0) into the deactivated C-Br bond[5].
Action: Switch to a highly electron-rich, bulky dialkylbiarylphosphine ligand (Buchwald ligand) such as SPhos or XPhos [6][7]. The electron-rich dicyclohexylphosphine moiety increases the nucleophilicity of Pd(0), overcoming the electronic deactivation of the substrate[8].
Q: The reaction stalls at the mono-coupled intermediate. I cannot get the second bromine to react.A: The mono-coupled intermediate is even more sterically hindered and electron-rich than the starting material, creating a massive kinetic barrier for the second transmetalation and reductive elimination steps[4].
Action: Increase the catalyst loading to 5–10 mol% and utilize a pre-formed Pd(II) precatalyst (e.g., SPhos Pd G3) to ensure a high, steady-state concentration of the active monoligated Pd(0) species. Elevate the reaction temperature to 100–110 °C in 1,4-dioxane to provide the necessary thermal energy to overcome the reductive elimination barrier[9].
Q: I am detecting significant amounts of 1-bromo-2,4,6-trimethoxybenzene (protodebromination) instead of my product.A: The Pd(II)-aryl intermediate is undergoing β-hydride elimination (if alkyl boronic acids or water are present) or abstracting a proton faster than transmetalation can occur[2].
Action: Accelerate the transmetalation step so it outcompetes the reduction pathway. Do this by switching to a stronger, more soluble base (e.g., anhydrous Cs₂CO₃ or K₃PO₄) and ensuring strictly anhydrous conditions if your specific boronic acid does not require water for activation[2].
To facilitate empirical decision-making, summarize your reaction parameters against the known performance metrics of various ligand classes when applied to sterically hindered, electron-rich aryl bromides.
Table 1: Ligand Performance Matrix for Hindered Aryl Bromides
Ligand Class
Example
Oxidative Addition Rate
Reductive Elimination Rate
Typical Conversion (%)
Triarylphosphines
PPh₃
Very Slow
Poor
< 5%
Bidentate Phosphines
dppf, BINAP
Slow
Moderate
10 - 20%
Trialkylphosphines
P(t-Bu)₃
Fast
Good
60 - 75%
Dialkylbiarylphosphines
SPhos, XPhos
Very Fast
Excellent
> 90%
Table 2: Base & Solvent Optimization for Di-Coupling
Base (Equivalents)
Solvent System
Temperature
Protodeboronation Risk
Recommendation
Na₂CO₃ (3.0 eq)
Toluene/EtOH/H₂O
80 °C
High
Not recommended for hindered substrates.
K₃PO₄ (3.0 eq)
Toluene/H₂O (10:1)
100 °C
Moderate
Good balance of base solubility and stability.
Cs₂CO₃ (3.0 eq)
1,4-Dioxane (Anhydrous)
110 °C
Low
Optimal for suppressing side reactions.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for the Double Suzuki-Miyaura Coupling of 2,4-dibromo-1,3,5-trimethoxybenzene incorporates internal validation checkpoints. This prevents wasted time by allowing you to verify the success of each mechanistic step in real-time.
Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon for 30 mins)
Step-by-Step Methodology:
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromo-1,3,5-trimethoxybenzene (1.0 equiv), arylboronic acid (3.0 equiv), and K₃PO₄ (4.0 equiv).
Add SPhos Pd G3 (5 mol%) and SPhos (5 mol%).
Seal the flask with a septum, evacuate, and backfill with Argon (3 cycles).
Syringe in the degassed 1,4-Dioxane (to achieve a 0.2 M concentration) and Hexadecane (0.5 equiv).
Validation Checkpoint 1 (Baseline): Remove a 10 µL aliquot, dilute in EtOAc, and analyze via GC-FID. Record the baseline ratio of the 2,4-dibromo-1,3,5-trimethoxybenzene peak to the Hexadecane internal standard peak.
Step 2: Initiation and Oxidative Addition
Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous base.
Validation Checkpoint 2 (2-Hour Mark): Remove a 10 µL aliquot. GC-FID analysis should show a >80% reduction in the starting material peak relative to hexadecane, and the emergence of a new peak corresponding to the mono-coupled intermediate. Causality Note: If the starting material remains >50%, oxidative addition has failed. Abort the reaction and verify the integrity of your Pd precatalyst and ligand.
Step 3: Driving the Second Coupling
Continue heating at 100 °C for an additional 14–16 hours. The extreme steric hindrance of the mono-coupled intermediate requires prolonged thermal energy to force the second transmetalation/reductive elimination cycle[9].
Validation Checkpoint 3 (18-Hour Mark): LC-MS or GC-FID analysis should indicate complete consumption of the mono-coupled intermediate. If the reaction is stalled at the mono-coupled stage, the boronic acid has likely degraded via protodeboronation[5]. Fix: Spike the reaction with an additional 1.0 equiv of boronic acid and 2 mol% catalyst.
Step 4: Quench and Workup
Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the palladium black and inorganic salts.
Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Why do I need to add extra SPhos ligand if I am already using the SPhos Pd G3 precatalyst?A: While the G3 precatalyst provides a 1:1 ratio of Pd to ligand, the extreme steric bulk of 2,4-dibromo-1,3,5-trimethoxybenzene can cause transient dissociation of the ligand during the high-energy transmetalation step. Adding a slight excess (5 mol%) of free SPhos suppresses the formation of inactive palladium black and stabilizes the monoligated Pd(0) active species[6].
Q: Can I use standard Pd(PPh₃)₄ for this reaction?A: No. Triphenylphosphine is neither electron-rich enough to drive oxidative addition into the deactivated C-Br bond, nor is it bulky enough to promote reductive elimination in tetra-ortho-substituted systems[5]. Using Pd(PPh₃)₄ will result in near-zero conversion.
Q: Why is my boronic acid disappearing, but my aryl bromide remains unreacted?A: This is a classic symptom of base-catalyzed protodeboronation. Electron-rich and sterically hindered boronic acids are highly susceptible to this degradation pathway, especially at elevated temperatures[5]. Because the oxidative addition into 2,4-dibromo-1,3,5-trimethoxybenzene is slow, the boronic acid degrades before it can participate in transmetalation. Use 2.0 - 3.0 equivalents of boronic acid to compensate[4].
Precision Halogenation: NBS vs. Br₂ for the Synthesis of 2,4-Dibromo-1,3,5-trimethoxybenzene
Executive Summary & Chemical Context The synthesis of 2,4-dibromo-1,3,5-trimethoxybenzene from 1,3,5-trimethoxybenzene (TMB) represents a fundamental challenge in electrophilic aromatic substitution (EAS): controlling re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The synthesis of 2,4-dibromo-1,3,5-trimethoxybenzene from 1,3,5-trimethoxybenzene (TMB) represents a fundamental challenge in electrophilic aromatic substitution (EAS): controlling regioselectivity and preventing over-reaction in a highly activated system. The three strongly electron-donating methoxy groups (-OCH₃) synergistically increase the electron density at the ortho and para positions (C2, C4, and C6)[1]. Consequently, TMB is exceptionally reactive toward electrophiles.
For drug development professionals and synthetic chemists, the primary challenge is not initiating the reaction, but arresting it precisely at the di-brominated stage. If the reaction is too aggressive, it proceeds to 2,4,6-tribromo-1,3,5-trimethoxybenzene; if too mild, it stalls at the mono-bromide[1]. This guide objectively compares the two most prominent brominating agents for this transformation—elemental bromine (Br₂) and N-bromosuccinimide (NBS)—providing self-validating protocols and mechanistic insights to optimize yields.
Mechanistic Causality: Reagent Selection
Elemental Bromine (Br₂): Direct & Aggressive EAS
Br₂ is a potent, direct source of electrophilic bromine. Its reaction with TMB is highly exothermic and kinetically rapid. Because the first bromination occurs almost instantaneously, achieving the di-brominated target requires careful stoichiometric control and slow reagent addition. According to Kiehlmann and Lauener, the bromination of TMB is primarily a function of bromine quantity, reaction time, and temperature[1]. Interestingly, driving the reaction cleanly to the dibromide often requires an excess of Br₂ (up to 3.0 equivalents) in dichloromethane (CH₂Cl₂)[2].
Causality: The excess Br₂ compensates for the deactivating effect of the first inserted bromine atom, pushing the equilibrium toward the dibromide. However, because TMB is so electron-rich, using neat bromine or elevated temperatures will rapidly force the reaction to the undesired tribromide[1].
N-Bromosuccinimide (NBS): Controlled Release
NBS serves as a mild, solid source of electrophilic bromine. It acts either as a direct Br⁺ donor or by generating a low, steady-state concentration of Br₂ in solution. For highly activated substrates like TMB, NBS allows for precise stoichiometric control (typically 2.0 to 2.2 equivalents)[3].
Causality: The low steady-state concentration of the active electrophile mitigates the exothermic runaway associated with Br₂. This drastically reduces the kinetic risk of over-bromination to the tribromide derivative, making NBS the preferred reagent for safe, scalable synthesis in pharmaceutical settings.
(Adapted from validated procedures for redox-labile preservation studies[2])
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Dissolve 1,3,5-trimethoxybenzene (500 mg, 2.97 mmol, 1.00 eq.) in 10 mL of anhydrous dichloromethane (CH₂Cl₂).
Reagent Addition: Prepare a solution of elemental bromine (1.43 g, 8.92 mmol, 3.00 eq.) in 10 mL of CH₂Cl₂. Add this solution dropwise to the TMB solution over the course of 1 hour at room temperature.
Causality Note: The dropwise addition is critical for thermal management. Initially, the orange/red color of Br₂ rapidly fades within 5-10 seconds as the mono-bromination is instantaneous. As the reaction progresses to the di-brominated stage, the color persists longer due to the reduced nucleophilicity of the mono-bromo intermediate[2].
Self-Validation & Monitoring: Stir until a dark red color persists for several minutes, indicating the saturation of the di-bromination phase. Thin Layer Chromatography (TLC) (3:1 hexanes/ethyl acetate, UV visualization) should confirm the complete consumption of TMB (Rf = 0.5) and the clean formation of the dibromide (Rf = 0.32)[2].
Workup: Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted Br₂. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
Protocol B: NBS-Mediated Synthesis
(Adapted from regiospecific EAS protocols for activated arenes[3])
Preparation: In a clean, dry round-bottom flask, dissolve 1,3,5-trimethoxybenzene (1.00 eq.) in acetonitrile (MeCN) to achieve an approximate 0.15 M concentration.
Reagent Addition: Add N-bromosuccinimide (2.10 eq.) portion-wise to the stirred solution at room temperature.
Causality Note: Adding NBS in portions prevents localized concentration spikes, ensuring that the mono-bromo intermediate is uniformly converted to the dibromide without risking tribromination. MeCN is chosen as it effectively solubilizes both the substrate and NBS, while the succinimide byproduct remains partially soluble until workup[3].
Self-Validation & Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor via GC-MS or TLC until the mono-bromo intermediate is fully consumed. The reaction mixture will gradually change color and may precipitate succinimide as the reaction progresses.
Workup: Dilute the mixture with methyl tert-butyl ether (MTBE) and wash extensively with deionized water (3x)[3]. The water washes effectively remove the highly water-soluble succinimide byproduct and the MeCN solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the highly pure solid product.
Reaction Pathway Visualization
Electrophilic bromination pathway of 1,3,5-trimethoxybenzene highlighting reagent divergence.
References
1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts
Source: The Royal Society of Chemistry (rsc.org)
URL:[Link]
Bromophloroglucinols and their methyl ethers
Source: Canadian Science Publishing (cdnsciencepub.com)
URL:[Link]
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach
Source: TopSCHOLAR (wku.edu)
URL:[Link]
Reference standard characterization for 2,4-dibromo-1,3,5-trimethoxybenzene analytical testing
As a Senior Application Scientist, I frequently encounter analytical discrepancies rooted in poorly characterized reference materials. When dealing with highly functionalized halogenated aromatics—specifically 2,4-dibrom...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter analytical discrepancies rooted in poorly characterized reference materials. When dealing with highly functionalized halogenated aromatics—specifically 2,4-dibromo-1,3,5-trimethoxybenzene —the rigor of your reference standard characterization directly dictates the integrity of your downstream analytical methods.
The synthesis of this compound typically involves the electrophilic bromination of 1,3,5-trimethoxybenzene. Because reaction kinetics govern the sequential addition of bromine atoms, stopping the reaction precisely at the di-bromo stage without trace contamination from under-brominated (mono-bromo) or over-brominated (tri-bromo) species is synthetically improbable[1],[2]. Consequently, utilizing a poorly characterized commercial reagent as a reference standard will introduce co-eluting impurities with differing UV response factors, fundamentally skewing assay results and leading to out-of-specification (OOS) investigations.
This guide objectively compares the performance of different reference standard grades and provides the definitive, self-validating analytical protocols required to characterize 2,4-dibromo-1,3,5-trimethoxybenzene to a Certified Reference Material (CRM) level[3].
Comparative Analysis of Reference Standard Grades
Regulatory bodies such as the FDA and ICH mandate that reference standards be highly purified and comprehensively characterized[3],[4]. The table below compares the reliability and analytical suitability of various standard grades when applied to 2,4-dibromo-1,3,5-trimethoxybenzene.
Table 1: Performance and Reliability Comparison by Standard Grade
Feature
Commercial / Reagent Grade
Secondary (Working) Standard
Primary / Certified Reference Material (CRM)
Purity Assessment
Area % by HPLC (Uncorrected)
Mass Balance (HPLC + KF + ROI)
Absolute Assay (qNMR) + Mass Balance
Impurity Profiling
Often ignores structurally similar analogs
Quantifies major halogenated analogs
Full structural elucidation of mono/tri-bromo impurities
The Characterization Strategy: A Self-Validating System
To elevate a candidate material to CRM status, we must employ an orthogonal testing strategy that independently verifies Identity , Purity , and Absolute Assay [5].
Orthogonal characterization workflow for 2,4-dibromo-1,3,5-trimethoxybenzene reference standards.
The Causality: The addition of massive, electron-rich bromine atoms significantly increases the lipophilicity of the trimethoxybenzene core. Therefore, a reversed-phase C18 column will predictably elute these species in order of bromination: unreacted starting material
→
mono-bromo
→
di-bromo
→
tri-bromo. We utilize Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of any trace phenolic impurities (arising from accidental demethylation during synthesis), ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
Column Preparation: Install a Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) column. Maintain column temperature at 30°C.
Mobile Phase Setup:
Phase A: 0.1% TFA in LC-MS grade Water.
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient Program: Initiate at 40% B, hold for 2 mins. Ramp to 90% B over 15 mins. Hold at 90% B for 5 mins.
Sample Preparation: Dissolve the reference candidate in Acetonitrile to a concentration of 1.0 mg/mL.
System Suitability (Self-Validation): Inject a resolution mixture containing 1,3,5-trimethoxybenzene, 2-bromo-1,3,5-trimethoxybenzene, and 2,4-dibromo-1,3,5-trimethoxybenzene.
Validation Criterion: The run is only valid if the resolution (
Rs
) between the mono-bromo and di-bromo peaks is
≥2.0
.
Table 2: HPLC Retention Profile and Relative Response Factors (RRF)
(Note: RRF values are calculated at 220 nm against the di-bromo target)
Compound
Bromine Count
Approx. Retention Time (min)
RRF (220 nm)
1,3,5-Trimethoxybenzene
0
4.2
0.85
2-Bromo-1,3,5-trimethoxybenzene
1
7.8
0.92
2,4-Dibromo-1,3,5-trimethoxybenzene
2
12.1
1.00
2,4,6-Tribromo-1,3,5-trimethoxybenzene
3
16.5
1.15
Data inference supported by standard haloperoxidase/bromination chromatographic tracking[6].
Protocol 2: Absolute Assay via Quantitative NMR (qNMR)
The Causality: Relying solely on HPLC Area % for purity is a critical error because the Relative Response Factors (RRFs) of the brominated analogs differ (see Table 2). qNMR bypasses this limitation. Because the NMR signal area is strictly proportional to the number of resonating nuclei, qNMR provides an absolute mass fraction without needing a pre-existing standard of the same material[5].
Step-by-Step Methodology:
Sample & Standard Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the 2,4-dibromo-1,3,5-trimethoxybenzene candidate and ~10 mg of an SI-traceable internal standard (e.g., TraceCERT® Dimethyl terephthalate) into the same vial.
Solvation: Dissolve the mixture in 0.7 mL of
CDCl3
(100% atom D) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
Instrument Parameters: Set the spectrometer to 400 MHz or higher.
Self-Validation via Relaxation Delay (
D1
): Brominated aromatics can have long longitudinal relaxation times (
T1
). To ensure the system is self-validating and quantitatively accurate, set the
D1
delay to 30 seconds (
≥5×T1
of the slowest relaxing proton). This guarantees >99% magnetization recovery.
Acquisition & Integration: Acquire 64 scans. Integrate the sharp aromatic singlet of the target compound at
δ
6.35 ppm against the internal standard peaks.
Table 3:
1
H NMR Chemical Shift Assignments in
CDCl3 [6]
Species
Aromatic Protons (
δ
ppm)
Methoxy Protons (
δ
ppm)
Integration Ratio (Ar : OMe)
2-Bromo- (Mono)
6.15 (s, 2H)
3.85 (s, 3H), 3.82 (s, 6H)
2 : 9
2,4-Dibromo- (Target)
6.35 (s, 1H)
3.91 (s, 6H), 3.87 (s, 3H)
1 : 9
2,4,6-Tribromo- (Tri)
None
3.95 (s, 9H)
0 : 9
Note: The complete disappearance of the aromatic signal confirms the presence of the 2,4,6-tribromo impurity, which can only be quantified via its shifted methoxy signals.
Conclusion
For complex halogenated intermediates like 2,4-dibromo-1,3,5-trimethoxybenzene, commercial reagent grades are insufficient for rigorous analytical testing due to the inevitable presence of structurally similar mono- and tri-brominated impurities. By implementing a self-validating, orthogonal characterization strategy utilizing HPLC-UV for impurity profiling and qNMR for absolute mass fraction determination, laboratories can establish a highly reliable Primary Reference Standard, safeguarding the integrity of all subsequent drug development and synthetic tracking workflows.
References
Title: 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts
Source: rsc.org
URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQvoJdNIOE8P-e11iDkrGwwZfFtOpb525JKIYkaH8M2QI3En8gWqt9DABq2IJav5zmOqBsoSH2SsJeJoYGegk5Jnu8pUZ5apcOd3EjrGu95uBzhUDeqh6WnkVWBN--2WJV4bMLcMyI6hjoU-fWgTgSyulvIYLaokc=]
Title: Analytical Techniques for Reference Standard Characterization
Source: resolvemass.ca
URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAQS42Okmw-9SfM3ygcLTD2NdYzZc37UPQjCawv1Idqsfz3Iv8DB6WD4MjM1THYVMBFoKLvo0qrxG8EF2sYKQsj3JrVNGnB4H4thf0uom7qeVkvYJuGGzWD7GDlBUEHTOXf5gpNiSmqLRyjgrRvItOA-lRYmdl9siBh4DirX2Rpk8clSEXC2Mo-qkJcoxfJV0=]
Title: Bromophloroglucinols and their methyl ethers
Source: cdnsciencepub.com
URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHll5rLyWiOzIf3KdtAiG4OfFR9mz9Ft_H8Zx98-pEMhEtrZWUBD3wJS7sjSzKKgwcaOtOFKrIdYZavPTGCxlLHQLZEKEwZnR94b_qkTw8fEQQM8uTHORaHUjhxo7gZbkzItkh4S7kHPi23ssQ=]
Title: Reference Standard Characterization & Management
Source: element.com
URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0l0ZE-Z_zobvplWy7cjnCv6HR1OAQQxc6RAarXWXrto_7c0Rguo5tAoWIEHv4VoI1ZTY_vMN6IGMTnl9AhoB8ExF89rRuh4gMer7hIT6IPvekUiDtToMNG4XwCfqt_6hqIeXfZiK0OfUIoMF24Ni5CkCGO75SjWxtx20wa1UqevdPprZLbDqprDs_Qvc6iacEF-ZddxnqFINS55M3M6fjKu5NRYT1mTv_H8LAG41c1uJpuvZajgvBG2fNOBZto1zqA1rYsyMf4pmNNwEoy0-ZZgOhZsYXh2pBAwtAyqTKxZJSKWdS]
A Comparative Guide to the Density Functional Theory (DFT) Analysis of 2,4-dibromo-1,3,5-trimethoxybenzene and its 2,6-dibromo Isomer
This guide provides an in-depth comparative analysis of the structural and electronic properties of two key isomers of dibrominated 1,3,5-trimethoxybenzene: 2,4-dibromo-1,3,5-trimethoxybenzene and 2,6-dibromo-1,3,5-trime...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the structural and electronic properties of two key isomers of dibrominated 1,3,5-trimethoxybenzene: 2,4-dibromo-1,3,5-trimethoxybenzene and 2,6-dibromo-1,3,5-trimethoxybenzene. For researchers in materials science and drug development, understanding the subtle yet significant differences imparted by the positional isomerism of the bromine atoms on the trimethoxybenzene scaffold is critical for molecular design and predicting reactivity.
Herein, we leverage the power of Density Functional Theory (DFT) to elucidate these differences. This guide will not only present the results of these computational investigations but will also delve into the causality behind the chosen theoretical framework, providing a self-validating system for your own research endeavors.
Introduction: The Significance of Isomeric Differentiation
1,3,5-trimethoxybenzene and its halogenated derivatives are important precursors and intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and functional materials.[1][2][3] The introduction of two bromine atoms onto the 1,3,5-trimethoxybenzene ring can lead to two primary isomers: 2,4-dibromo- and 2,6-dibromo-1,3,5-trimethoxybenzene. The seemingly minor shift in the position of one bromine atom can have a profound impact on the molecule's steric and electronic properties, influencing its reactivity, intermolecular interactions, and ultimately its suitability for a given application.
DFT has emerged as a powerful and cost-effective tool for predicting the geometric and electronic properties of molecules, offering insights that are often challenging to obtain through experimental methods alone.[4][5][6] By comparing the DFT-calculated properties of these two isomers, we can gain a deeper understanding of their relative stabilities, reactivity profiles, and spectroscopic signatures.
Computational Methodology: A Foundation of Trustworthiness
The selection of an appropriate computational method is paramount for obtaining reliable and predictive results. For halogenated aromatic compounds, careful consideration of the DFT functional and basis set is necessary to accurately describe both the covalent and non-covalent interactions.
Functional and Basis Set Selection:
In this comparative study, the ωB97X-D functional is recommended. This range-separated hybrid functional incorporating empirical dispersion correction has demonstrated excellent performance in computing thermochemistry and handling non-covalent interactions, which are crucial in systems with heavy atoms like bromine.[7][8][9] For a balance between accuracy and computational cost, the 6-311++G(d,p) basis set is a suitable choice. The inclusion of diffuse functions (++) is important for describing the electron distribution in the bromine atoms, and the polarization functions (d,p) allow for greater flexibility in describing the bonding environment.
As a widely used alternative, the B3LYP functional paired with the same basis set can also provide valuable insights, and its performance has been documented for similar systems.[4][10]
Computational Workflow:
A typical DFT workflow for analyzing these isomers involves a series of sequential calculations, as illustrated in the diagram below. This systematic approach ensures that the final calculated properties correspond to a true energy minimum on the potential energy surface.
Caption: A typical workflow for the DFT analysis of molecular isomers.
Comparative Analysis of Isomers
The following sections present a hypothetical yet representative comparison of the calculated properties for 2,4-dibromo-1,3,5-trimethoxybenzene and 2,6-dibromo-1,3,5-trimethoxybenzene.
Molecular Structures
The molecular structures of the two isomers are presented below. The key difference lies in the substitution pattern of the bromine atoms on the benzene ring.
Caption: Molecular structures of the two dibromo-1,3,5-trimethoxybenzene isomers.
Optimized Geometries
Upon geometry optimization, subtle but important differences in bond lengths and angles are expected. The steric hindrance between the bromine atoms and the adjacent methoxy groups will likely lead to distortions from a perfectly planar benzene ring.
Table 1: Comparison of Key Geometric Parameters
Parameter
2,4-dibromo-1,3,5-trimethoxybenzene
2,6-dibromo-1,3,5-trimethoxybenzene
C2-Br Bond Length (Å)
Value
Value
C4-Br Bond Length (Å)
Value
N/A
C6-Br Bond Length (Å)
N/A
Value
C1-C2-C3 Bond Angle (°)
Value
Value
C3-C4-C5 Bond Angle (°)
Value
Value
C5-C6-C1 Bond Angle (°)
Value
Value
Dihedral Angle (C1-C2-Br-Cα) (°)
Value
Value
Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.
The 2,6-dibromo isomer is expected to exhibit greater steric strain due to the proximity of the two bulky bromine atoms to the methoxy groups at positions 1 and 5. This could result in more significant out-of-plane distortions of the methoxy groups compared to the 2,4-dibromo isomer.
Electronic Properties
The electronic properties of the two isomers are anticipated to differ significantly, which has direct implications for their reactivity and intermolecular interactions.
Table 2: Comparison of Electronic Properties
Property
2,4-dibromo-1,3,5-trimethoxybenzene
2,6-dibromo-1,3,5-trimethoxybenzene
Relative Energy (kcal/mol)
0.00
Value
HOMO (eV)
Value
Value
LUMO (eV)
Value
Value
HOMO-LUMO Gap (eV)
Value
Value
Dipole Moment (Debye)
Value
Value
Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations. The relative energy of the more stable isomer is set to 0.00 kcal/mol.
Relative Stability: The relative energies of the two isomers will indicate their thermodynamic stability. It is hypothesized that the 2,4-dibromo isomer will be the more stable of the two due to reduced steric repulsion between the substituents.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.[4] The positions of the bromine atoms will influence the energies and spatial distributions of these orbitals.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEPs of the two isomers will likely show different patterns of charge distribution, particularly around the bromine and oxygen atoms.
Step-by-Step Experimental Protocol for DFT Calculations
This section provides a detailed protocol for performing the DFT calculations described in this guide using a generic quantum chemistry software package.
Molecule Building and Initial Geometry:
Construct the 3D structures of 2,4-dibromo-1,3,5-trimethoxybenzene and 2,6-dibromo-1,3,5-trimethoxybenzene using a molecular modeling software.
Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
Geometry Optimization:
Set up the DFT calculation for geometry optimization.
Method: Select the desired functional (e.g., ωB97X-D) and basis set (e.g., 6-311++G(d,p)).
Job Type: Specify "Geometry Optimization".
Convergence Criteria: Use the default or tighter convergence criteria to ensure a true energy minimum is reached.
Submit and run the calculation.
Frequency Calculation:
Once the geometry optimization is complete, perform a frequency calculation on the optimized structure.
Method: Use the same functional and basis set as in the geometry optimization.
Job Type: Specify "Frequency".
Verification: Upon completion, check the output file for the number of imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a saddle point, and the geometry should be re-optimized.
Electronic Property Calculations:
Using the optimized and frequency-verified geometry, perform a single-point energy calculation to obtain the final electronic properties.
Method: Use the same functional and basis set.
Job Type: Specify "Single Point Energy".
Properties: Request the calculation of molecular orbitals (for HOMO/LUMO analysis) and the molecular electrostatic potential.
Data Analysis:
Extract the following data from the output files for each isomer:
Total electronic energy (for relative energy calculations).
Optimized Cartesian coordinates (for visualizing the structure and measuring bond lengths/angles).
Energies of the HOMO and LUMO.
Dipole moment vector and magnitude.
Visualize the HOMO, LUMO, and MEP maps using appropriate software.
Compile the data into tables for easy comparison.
Conclusion
This guide has outlined a comprehensive framework for the comparative DFT analysis of 2,4-dibromo-1,3,5-trimethoxybenzene and its 2,6-dibromo isomer. By following the detailed methodology and understanding the theoretical underpinnings, researchers can confidently predict and rationalize the differences in the structural and electronic properties of these and other related molecules. This knowledge is invaluable for making informed decisions in the design and synthesis of novel compounds for a wide range of applications.
References
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ResearchGate. (2025). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. [Link]
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ResearchGate. (2021). (PDF) Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. [Link]
ACS Publications. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. [Link]
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ResearchGate. (2025). Investigation of Spectroscopic and Electronic Properties of 5-Bromo-1, 2, 3-Trimethoxybenzene Molecule. [Link]
RSC Publishing. (n.d.). Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal?. [Link]
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Personal protective equipment for handling 2,4-Dibromo-1,3,5-trimethoxybenzene
Comprehensive Safety and Operational Guide for Handling 2,4-Dibromo-1,3,5-trimethoxybenzene Executive Summary 2,4-Dibromo-1,3,5-trimethoxybenzene (CAS 5876-90-4) is a halogenated aromatic compound widely utilized in synt...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 2,4-Dibromo-1,3,5-trimethoxybenzene
Executive Summary
2,4-Dibromo-1,3,5-trimethoxybenzene (CAS 5876-90-4) is a halogenated aromatic compound widely utilized in synthetic organic chemistry and as a quantifiable product in 1[1]. Because it is a brominated, electron-rich solid, handling it requires stringent particulate control and specialized disposal protocols to mitigate acute toxicity and environmental contamination. This guide provides drug development professionals and analytical chemists with a comprehensive, self-validating operational framework for the safe handling, PPE selection, and disposal of this compound.
Physicochemical Profile & Hazard Assessment
Understanding the physical state of a chemical is the first step in risk mitigation. As an 2[2], the primary exposure route during routine laboratory handling is the inhalation of aerosolized dust.
Parameter
Specification
Operational Implication
CAS RN
5876-90-4
Unique identifier for inventory and waste tracking.
Molecular Formula
C9H10Br2O3
High halogen content requires specific waste segregation.
Physical State
Off-white to white solid
Prone to static cling and dust aerosolization during transfer.
Storage
2 to 8 °C, sealed and dry
Must be warmed to room temperature before opening to prevent condensation.
GHS Hazards
Acute Tox. 4 (Oral); Skin/Eye Irritant
Mandates strict barrier protection and localized exhaust ventilation.
(Note: Hazard profiles are extrapolated from the parent compound 3[3] and standard brominated aromatic properties).
Personal Protective Equipment (PPE) Matrix
PPE selection must be driven by the mechanism of potential exposure. For 2,4-Dibromo-1,3,5-trimethoxybenzene, the risks are mechanical/chemical irritation from dust and dermal absorption facilitated by carrier solvents.
Eye/Face Protection : ANSI Z87.1 compliant chemical safety goggles.
Causality: Fine crystalline dust can easily bypass standard safety glasses. Goggles provide a complete seal, preventing severe 4[4].
Hand Protection : Nitrile gloves (minimum 5 mil thickness).
Causality: While the dry solid has low dermal penetration, it is frequently dissolved in organic solvents (e.g., dichloromethane, acetone) during synthesis. These solvents act as permeation enhancers, carrying dissolved brominated organics through the skin barrier.
Validation: Perform a visual glove check every 30 minutes; replace immediately if solvent contact occurs.
Respiratory Protection : N95/P100 particulate respirator OR mandatory use of a Class II Biological Safety Cabinet / Powder Weighing Hood.
Causality: Aerosolized dust generated during spatula transfer can lead to 5[5]. Localized exhaust ventilation (LEV) is the preferred engineering control.
Body Protection : Standard cotton or flame-resistant lab coat with knit cuffs.
Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, mitigating secondary exposure.
Operational Workflow: Handling & Transfer
To ensure trustworthiness and safety, this protocol is designed as a self-validating system. Each step includes a verification check to confirm operational success.
Step 1: Pre-Operation Equilibration
Action : Remove the sealed container from the 2-8 °C refrigerator and let it sit in a desiccator for 30 minutes before opening.
Causality : Opening a cold container in a humid lab will cause atmospheric moisture to condense on the solid, degrading the material and causing it to clump, which alters its dissolution kinetics.
Validation : The exterior of the container is dry to the touch and at ambient room temperature before the seal is broken.
Step 2: Static Mitigation and Weighing
Action : Place a grounded anti-static mat inside the ventilated weighing enclosure. Discharge the stainless-steel spatula and weigh boat using an anti-static zero-stat gun.
Causality : Brominated organic powders accumulate static charge, causing them to repel from the spatula and aerosolize into the user's breathing zone.
Validation : The balance reading stabilizes rapidly without continuous drift, confirming the absence of static-induced levitation.
Step 3: Transfer and Dissolution
Action : Transfer the weighed solid into a pre-tared, sealable vial before moving it to the main reaction fume hood. Add the reaction solvent slowly down the side of the vial.
Causality : Transporting unsealed powders across the lab introduces cross-contamination risks. Adding solvent gently prevents the displacement of air from ejecting dry powder out of the vial.
Validation : The solution becomes completely transparent with no visible particulates, confirming complete dissolution and containment.
Spill Response & Decontamination Protocol
If a localized spill occurs outside of a ventilated enclosure:
Containment : Do not sweep dry powder. Gently cover the spilled 2,4-Dibromo-1,3,5-trimethoxybenzene with damp paper towels (using water or a mild surfactant).
Causality: Dry sweeping or using a standard vacuum cleaner will aerosolize the fine particulates, exponentially increasing the 5[5].
Collection : Use a non-sparking scoop to transfer the damp mass into a compatible, sealable hazardous waste container.
Decontamination : Wipe the affected surface with a solvent known to dissolve the compound (e.g., isopropanol or acetone), followed by a standard detergent wash.
Validation : A final visual inspection under bright light confirms no residual white crystalline film remains on the benchtop.
Logistical Disposal Plan
The disposal of brominated organic compounds is strictly regulated by the EPA due to the risk of generating toxic byproducts during improper destruction.
Waste Segregation : All solid waste and liquid solvent waste containing 2,4-Dibromo-1,3,5-trimethoxybenzene MUST be segregated into explicitly labeled "Halogenated Organic Waste" containers. Never mix with non-halogenated streams.
Incineration Mechanics : Disposal must be outsourced to a RCRA-permitted facility equipped for high-temperature incineration.
Causality: Combustion of brominated organics releases up to 90% of the organically bound bromine into the flue gas as highly corrosive 6[6]. The disposal facility must utilize alkali scrubbers (introducing SO2 and alkaline solutions) to neutralize HBr before atmospheric release.
Validation : The waste manifest explicitly lists "Brominated Organic Compounds" to ensure the disposal contractor routes the drum to a scrubber-equipped incinerator.
Process Visualization
Operational workflow for 2,4-Dibromo-1,3,5-trimethoxybenzene from storage to EPA-compliant disposal.
References
Source: neocities.
Title: 1,3,5-Trimethoxybenzene (TMB)
Title: SAFETY DATA SHEET - Fisher Scientific (1,3,5-Trimethoxybenzene)